molecular formula C18H32O16 B594364 3a,4b-Galactotriose CAS No. 56038-36-9

3a,4b-Galactotriose

カタログ番号: B594364
CAS番号: 56038-36-9
分子量: 504.438
InChIキー: ODDPRQJTYDIWJU-RXOJRZLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-Gal is a galactotriose in which the three D-galactosyl residues are connected via sequential alpha-(1->3)- and beta-(1->4)-linkages.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPRQJTYDIWJU-RXOJRZLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3a,4b-Galactotriose: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 3a,4b-Galactotriose, a trisaccharide of significant interest in glycobiology and related fields. We will delve into its chemical structure, molecular weight, and the stereospecific linkages that define its unique properties. Furthermore, this document will explore both enzymatic and chemical synthesis strategies, offering insights into the production of this complex carbohydrate for research and development purposes.

Core Concepts: Unveiling the Identity of 3a,4b-Galactotriose

3a,4b-Galactotriose is a specific isomer of galactotriose, a trisaccharide composed of three galactose units. Its precise chemical identity is defined by the arrangement and stereochemistry of the glycosidic bonds that link these monosaccharide units.

Systematic Name: α-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-galactose[1]

This nomenclature precisely describes the connectivity of the galactose residues:

  • An α-D-galactopyranosyl unit is linked via an α(1→3) glycosidic bond to the 3-position of a central β-D-galactopyranosyl unit.

  • This central β-D-galactopyranosyl unit is, in turn, linked via a β(1→4) glycosidic bond to the 4-position of a D-galactose residue at the reducing end.

This specific linkage pattern distinguishes 3a,4b-Galactotriose from other galactotriose isomers, such as those with β(1→3), β(1→4), or β(1→6) linkages, which will exhibit different biological activities.[2][3]

Fundamental Properties

A clear understanding of the fundamental properties of a molecule is crucial for any experimental design. The key quantitative data for 3a,4b-Galactotriose are summarized below.

PropertyValueSource
Chemical Formula C₁₈H₃₂O₁₆[1][4]
Molecular Weight 504.44 g/mol [1][4]
CAS Number 56038-36-9[1]

The Blueprint of Synthesis: Crafting 3a,4b-Galactotriose

The controlled synthesis of complex oligosaccharides like 3a,4b-Galactotriose is a significant challenge in carbohydrate chemistry. Both enzymatic and chemical strategies can be employed, each with its own set of advantages and considerations.

Enzymatic Synthesis: Nature's Precision

Enzymatic synthesis offers high regio- and stereoselectivity, often proceeding under mild reaction conditions. The key to this approach is the selection of appropriate glycosyltransferases or glycosidases that can catalyze the formation of the desired α(1→3) and β(1→4) linkages.

A plausible enzymatic workflow for the synthesis of 3a,4b-Galactotriose would involve a two-step process, leveraging specific galactosyltransferases.

Enzymatic_Synthesis Lactose Lactose (Gal(β1→4)Glc) GT1 β-1,3-Galactosyltransferase Lactose->GT1 Gal1 UDP-Galactose Gal1->GT1 Intermediate Gal(β1→3)Gal(β1→4)Glc GT1->Intermediate GT2 α-1,3-Galactosyltransferase Intermediate->GT2 Gal2 UDP-Galactose Gal2->GT2 Product 3a,4b-Galactotriose (Gal(α1→3)Gal(β1→4)Gal) GT2->Product

Caption: Enzymatic synthesis workflow for 3a,4b-Galactotriose.

  • Reaction Setup:

    • Dissolve lactose (acceptor) and UDP-galactose (donor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent cation cofactor such as MnCl₂ (5-10 mM).

    • Equilibrate the reaction mixture to the optimal temperature for the chosen β-1,3-galactosyltransferase (typically 25-37°C).

  • Step 1: β(1→3) Linkage Formation:

    • Initiate the reaction by adding a purified β-1,3-galactosyltransferase.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the formation of the intermediate trisaccharide (Gal(β1→3)Gal(β1→4)Glc) plateaus.

  • Purification of Intermediate:

    • Terminate the reaction by heat inactivation of the enzyme.

    • Purify the intermediate trisaccharide using size-exclusion chromatography or preparative HPLC.

  • Step 2: α(1→3) Linkage Formation:

    • Dissolve the purified intermediate and a fresh aliquot of UDP-galactose in the appropriate buffer for the α-1,3-galactosyltransferase.

    • Add the α-1,3-galactosyltransferase to initiate the second glycosylation step.

  • Final Product Purification:

    • Monitor the formation of the final product, 3a,4b-Galactotriose.

    • Upon completion, purify the target molecule using the methods described in step 3.

    • Confirm the structure and purity by mass spectrometry and NMR spectroscopy.

Chemical Synthesis: A Stepwise Construction

Chemical synthesis provides greater flexibility in terms of scale and the introduction of modifications. However, it requires a multi-step process involving protection and deprotection of hydroxyl groups to achieve the desired regioselectivity.

The general strategy involves the use of a glycosyl donor (an activated galactose derivative) and a glycosyl acceptor (a partially protected galactose derivative) to form the glycosidic bonds.

Chemical_Synthesis Gal_Donor1 Galactose Donor (Activated C1) Coupling1 Glycosylation Step 1 (Formation of β(1→4) linkage) Gal_Donor1->Coupling1 Gal_Acceptor1 Galactose Acceptor (Free 4-OH) Gal_Acceptor1->Coupling1 Disaccharide Protected Disaccharide Coupling1->Disaccharide Deprotection1 Selective Deprotection (Expose 3-OH) Disaccharide->Deprotection1 Coupling2 Glycosylation Step 2 (Formation of α(1→3) linkage) Deprotection1->Coupling2 Gal_Donor2 Galactose Donor (Activated C1) Gal_Donor2->Coupling2 Trisaccharide Protected Trisaccharide Coupling2->Trisaccharide Deprotection2 Global Deprotection Trisaccharide->Deprotection2 Final_Product 3a,4b-Galactotriose Deprotection2->Final_Product

Caption: General workflow for the chemical synthesis of 3a,4b-Galactotriose.

  • Preparation of Glycosyl Donor and Acceptor:

    • Synthesize a galactose donor with an activating group at the anomeric carbon (e.g., a trichloroacetimidate or a thioglycoside) and protecting groups (e.g., benzyl or acetyl) on the hydroxyl groups.

    • Prepare a galactose acceptor with a free hydroxyl group at the C-4 position and protecting groups on the other hydroxyls.

  • First Glycosylation (β(1→4) Linkage):

    • Dissolve the donor and acceptor in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a promoter (e.g., trimethylsilyl trifluoromethanesulfonate for a trichloroacetimidate donor) at a low temperature (e.g., -40°C).

    • Allow the reaction to warm to room temperature and monitor by TLC.

    • Quench the reaction and purify the resulting protected disaccharide by column chromatography.

  • Selective Deprotection:

    • Selectively remove the protecting group at the 3-position of the non-reducing galactose unit of the disaccharide to create a new acceptor.

  • Second Glycosylation (α(1→3) Linkage):

    • Couple the deprotected disaccharide with a second galactose donor, choosing reaction conditions that favor the formation of the α-anomer.

  • Global Deprotection:

    • Remove all protecting groups from the trisaccharide. This is typically achieved by catalytic hydrogenation (for benzyl groups) or base-catalyzed hydrolysis (for acetyl groups).

  • Purification:

    • Purify the final product, 3a,4b-Galactotriose, using techniques such as size-exclusion chromatography or preparative HPLC.

    • Confirm the structure and purity using mass spectrometry and NMR spectroscopy.

Biological Significance and Potential Applications

Galacto-oligosaccharides (GOS) are well-documented as prebiotics, substances that promote the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[5][6] The specific structure of a GOS, including its glycosidic linkages, influences its fermentation by different bacterial strains.[7]

While research on the specific biological activities of 3a,4b-Galactotriose is ongoing, its structure suggests it may play a role in:

  • Modulation of the Gut Microbiota: The unique combination of α(1→3) and β(1→4) linkages may be selectively utilized by certain probiotic species, potentially offering a more targeted prebiotic effect compared to mixtures of GOS isomers.

  • Immunomodulation: The fermentation of GOS by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which have known immunomodulatory effects.[5] The specific SCFA profile generated from 3a,4b-Galactotriose could influence host immune responses.

  • Drug Development: As our understanding of the gut-brain axis and the role of the microbiome in health and disease expands, well-defined oligosaccharides like 3a,4b-Galactotriose could be investigated as potential therapeutics for conditions linked to gut dysbiosis.

Structural Elucidation and Quality Control

The unambiguous confirmation of the structure and purity of synthesized 3a,4b-Galactotriose is paramount. A combination of analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the sequence of the monosaccharides, the anomeric configurations (α or β), and the positions of the glycosidic linkages.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the trisaccharide. Tandem MS (MS/MS) can provide fragmentation data that helps to elucidate the sequence and linkage positions.

  • High-Performance Liquid Chromatography (HPLC): HPLC with various detection methods (e.g., refractive index, evaporative light scattering, or mass spectrometry) is used to assess the purity of the final product and to separate it from other isomers and reaction byproducts.

Future Perspectives

The availability of pure, well-characterized oligosaccharides such as 3a,4b-Galactotriose is crucial for advancing our understanding of their biological roles. Future research in this area will likely focus on:

  • Detailed Microbiome Studies: Investigating the specific bacterial species and strains that can metabolize 3a,4b-Galactotriose and the resulting impact on the gut microbial ecosystem.

  • In Vivo Efficacy Studies: Evaluating the health benefits of 3a,4b-Galactotriose in animal models and, eventually, in human clinical trials.

  • Structure-Activity Relationship Studies: Synthesizing and testing a panel of related galactotriose isomers to understand how subtle changes in glycosidic linkages affect biological activity.

This in-depth guide provides a foundational understanding of 3a,4b-Galactotriose for researchers and professionals in the life sciences. As synthetic and analytical techniques continue to improve, our ability to harness the potential of complex carbohydrates like this will undoubtedly expand, opening new avenues for therapeutic intervention and the promotion of human health.

References

  • Perrin, V., et al. (2000). Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation.
  • Garegg, P. J., Lindberg, B., & Norberg, T. (1979). Synthesis of O-β-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→3)-L-serine. Acta Chemica Scandinavica B, 33, 449-452.
  • PubChem. beta-(1->6)-galactotriose. [Link]

  • PubChem. beta-(1->4)-galactotriose. [Link]

  • Hansen, M. W., et al. (2021). Isomer-specific consumption of galactooligosaccharides by bifidobacterial species. Journal of Agricultural and Food Chemistry, 69(4), 1269-1277.
  • Li, D., et al. (2022). Biological activity of galacto-oligosaccharides: A review. Frontiers in Microbiology, 13, 993052.

Sources

Biological Significance of 3a,4b-Galactotriose in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3a,4b-Galactotriose (systematically Gal


1-3Gal

1-4Gal
), a specialized trisaccharide with critical roles in prebiotic metabolism and xenotransplantation immunology.

Technical Whitepaper | Version 2.0

Executive Summary

3a,4b-Galactotriose (Gal


1-3Gal

1-4Gal) is a non-canonical trisaccharide belonging to the Galactooligosaccharide (GOS) family. Unlike the ubiquitous Globotriose (Gb3) or the classic

-Gal epitope found on glycoproteins, this specific isomer represents a pure galactose trimer defined by its mixed linkage topology: a non-reducing

(1$\to$3) bond and an internal

(1$\to$4) bond.

Its biological significance is bifurcated into two high-value domains:

  • Microbiome Engineering: It functions as a high-specificity prebiotic , selectively fermented by Bifidobacterium and Lactobacillus species while resisting upper GI hydrolysis.

  • Immunological Probing: It serves as a structural analog to the

    
    -Gal epitope  (Gal
    
    
    
    1-3Gal
    
    
    1-4GlcNAc), making it a critical tool for mapping the specificity of anti-Gal antibodies in xenotransplantation and Alpha-Gal Syndrome (AGS).

Part 1: Structural Identity & Nomenclature

The term "3a,4b" is a shorthand notation referring to the glycosidic linkage positions and anomeric configurations.

Chemical Definition
  • Systematic Name:

    
    -D-Galactopyranosyl-(1
    
    
    
    3)-
    
    
    -D-galactopyranosyl-(1
    
    
    4)-D-galactopyranose.
  • Molecular Formula:

    
    
    
  • MW: 504.44 Da

  • CAS: 56038-36-9[1][2]

Structural Topology (Graphviz Visualization)

The following diagram contrasts 3a,4b-Galactotriose with the classic Alpha-Gal epitope and Globotriose to highlight the specific recognition motifs.

G cluster_0 3a,4b-Galactotriose (Target) cluster_1 Alpha-Gal Epitope (Mammalian Antigen) cluster_2 Globotriose (Gb3 - Shiga Toxin Receptor) G1 Galactose (Reducing End) G2 Galactose G2->G1 β(1->4) G3 Galactose (Terminal) G3->G2 α(1->3) N1 GlcNAc (Protein/Lipid) N2 Galactose N2->N1 β(1->4) N3 Galactose (Terminal) N3->N2 α(1->3) Gb1 Glucose (Ceramide) Gb2 Galactose Gb2->Gb1 β(1->4) Gb3_term Galactose (Terminal) Gb3_term->Gb2 α(1->4)

Figure 1: Comparative topology. Note that 3a,4b-Galactotriose shares the immunogenic


(1$\to$3) terminal with the Alpha-Gal epitope but differs at the reducing end.

Part 2: Biological Significance

The Prebiotic Imperative (Microbiome Modulation)

3a,4b-Galactotriose is a "High-Performance GOS." Unlike simple lactose, the


(1$\to$3) linkage confers resistance to mammalian lactase (LCT) and many bacterial 

-galactosidases in the upper GI tract.
  • Mechanism: It reaches the colon intact, where it acts as a specific substrate for Bifidobacterium adolescentis and Lactobacillus strains possessing specific

    
    -galactosidases (e.g., AgaA) and transporters (LacS/GOS transporters).
    
  • Metabolic Outcome: Fermentation yields Short-Chain Fatty Acids (SCFAs)—primarily acetate and butyrate—which regulate colonic pH and maintain epithelial barrier integrity.

Immunological Relevance (Alpha-Gal Syndrome)

The terminal Gal


1-3Gal  moiety is the primary xenotransplantation antigen. Humans lack the 

1,3-galactosyltransferase gene and naturally produce high titers of anti-Gal antibodies (IgM/IgG).
  • Research Utility: 3a,4b-Galactotriose is used to synthesize neoglycoproteins (e.g., 3a,4b-Galactotriose-BSA ). These conjugates are critical for:

    • Epitope Mapping: Distinguishing between antibodies that recognize the full trisaccharide vs. the terminal disaccharide.

    • Diagnostic Assays: Detecting anti-Gal IgE in patients with red meat allergy (Alpha-Gal Syndrome).

Part 3: Experimental Protocols

Protocol A: Quantification via HPAEC-PAD

Standard method for separating GOS isomers in fermentation broths.

Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) utilizes the weak acidity of sugar hydroxyl groups at high pH (pH > 12) to separate isomers based on linkage position.

Materials:

  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA-100 or PA-200 (analytical, 3 x 250 mm).

  • Eluents:

    • A: 100 mM NaOH (isocratic base).

    • B: 100 mM NaOH + 500 mM Sodium Acetate (gradient pusher).

Step-by-Step Workflow:

  • Sample Prep: Dilute fermentation supernatant 1:100 in Milli-Q water. Filter through 0.22

    
    m PES membrane.
    
  • Equilibration: Run 100% Eluent A for 15 mins at 1.0 mL/min to stabilize baseline.

  • Injection: Inject 10-25

    
    L of sample.
    
  • Gradient Profile:

    Time (min) % Eluent A % Eluent B Event
    0-5 100 0 Isocratic loading

    | 5-30 | 100

    
     50 | 0 
    
    
    
    50 | Linear gradient (separation) | | 30-35 | 0 | 100 | Column wash | | 35-45 | 100 | 0 | Re-equilibration |
  • Detection: Waveform A (standard carbohydrate quad-potential).

  • Validation: 3a,4b-Galactotriose typically elutes after lactose and before galactotetraose. Use purified standard (CAS 56038-36-9) for retention time confirmation.

Protocol B: Enzymatic Stability Assay (Prebiotic Potential)

Determines resistance to upper GI digestion.

Materials:

  • Enzyme:

    
    -Galactosidase from Aspergillus oryzae (Lactase activity) and Pancreatin.
    
  • Buffer: Phosphate buffer (pH 6.5).

Workflow:

  • Dissolve 3a,4b-Galactotriose (1 mg/mL) in buffer.

  • Add Enzyme (10 U/mL final concentration).

  • Incubate at 37°C.

  • Aliquot samples at T=0, 30, 60, 120 min.

  • Terminate reaction by heating at 95°C for 5 min.

  • Analyze via HPAEC-PAD (Protocol A).

  • Result Interpretation: <10% hydrolysis indicates prebiotic potential (resistance to lactase).

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the differential processing of 3a,4b-Galactotriose in the human gut.

MetabolicPathway Ingestion Ingestion of 3a,4b-Galactotriose Stomach Stomach (pH 2.0) Acid Stability Ingestion->Stomach Passage SmallIntestine Small Intestine (Mammalian Lactase/LPH) Stomach->SmallIntestine Intact Colon Colon (Microbiota) SmallIntestine->Colon Resistant to LPH (90% Recovery) Bifido Bifidobacterium spp. (Transporter: LacS) Colon->Bifido Uptake Enz_Alpha Enzyme: α-Galactosidase (Cleaves α1-3) Bifido->Enz_Alpha Intracellular Hydrolysis Enz_Beta Enzyme: β-Galactosidase (Cleaves β1-4) Enz_Alpha->Enz_Beta Sequential Degradation Galactose Galactose Monomers Enz_Beta->Galactose SCFA SCFAs (Acetate, Butyrate) + Gas Galactose->SCFA Glycolysis & Fermentation

Figure 2: Metabolic fate of 3a,4b-Galactotriose. Note the resistance to small intestinal digestion, facilitating targeted delivery to colonic Bifidobacteria.

References

  • Structure & Cataloging

    • Santa Cruz Biotechnology.[3][4] "3a,4b-Galactotriose (CAS 56038-36-9) Product Data."[1][2]

  • Prebiotic Functionality

    • MDPI (Foods). "Bioconversion of Milk Permeate with Selected Lactic Acid Bacteria Strains... Enriched with Galactooligosaccharides." (2020).[4]

    • Source: [Link][5][6][7]

  • Fermentation & Production

    • MDPI (Fermentation). "Nutrition Component Adjustment of Distilled Dried Grain with Solubles via Aspergillus niger." (2022).[6]

    • Source: [Link][5][6][7][8]

  • Enzymatic Specificity

    • UniProtKB.
    • Source: [Link]

  • Immunological Conjugates

    • American Chemical Suppliers.
    • Source: [Link][8]

Sources

Role of 3a,4b-Galactotriose in Cell-Surface Carbohydrate Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3a,4b-Galactotriose (systematically defined as Gal


1-3Gal

1-4Gal
) is a specific trisaccharide isomer critical to the fields of glycobiology, xenotransplantation, and prebiotic metabolism. While often overshadowed by its structural analog, the canonical

-Gal epitope
(Gal

1-3Gal

1-4GlcNAc), 3a,4b-Galactotriose serves as a vital reference standard and structural probe for understanding cell-surface recognition mechanisms.

This technical guide dissects the molecular architecture of 3a,4b-Galactotriose, its function as a ligand for lectins and natural antibodies (Anti-Gal), and its utility in experimental workflows for probing carbohydrate-protein interactions.

Part 1: Molecular Architecture and Nomenclature

Structural Definition

The nomenclature "3a,4b-Galactotriose" is a shorthand often used in commercial and catalog settings to denote the specific linkage topology:

  • 3a : The terminal Galactose is linked

    
    (1$\rightarrow$3) to the central Galactose.
    
  • 4b : The central Galactose is linked

    
    (1$\rightarrow$4) to the reducing-end Galactose.
    

Chemical Formula:


Systematic Name: 

-D-Galactopyranosyl-(1

3)-

-D-galactopyranosyl-(1

4)-D-galactopyranose.[1]
Structural Homology and Mimicry

The biological significance of 3a,4b-Galactotriose stems from its structural mimicry of two clinically relevant cell-surface antigens. Researchers must distinguish between these structures to interpret binding assays correctly.

Common NameStructureBiological Context
3a,4b-Galactotriose Gal

1-3Gal

1-4Gal
GOS component; Structural probe; Lectin ligand.[2]

-Gal Epitope
Gal

1-3Gal

1-4GlcNAc
Major xenoantigen on non-primate mammalian proteins.[2][3]
iGb3 Headgroup Gal

1-3Gal

1-4Glc
Lipid-linked epitope (Isoglobotrihexosylceramide).
Gb3 (Pk Antigen) Gal

1-4Gal

1-4Glc
Shiga toxin receptor; distinct

1-4 linkage.

Critical Insight: The terminal Gal


1-3Gal  disaccharide unit is the primary determinant for antibody recognition. Consequently, 3a,4b-Galactotriose can effectively compete with the native 

-Gal epitope for binding to Anti-Gal antibodies, making it a valuable hapten in immunological studies.

Part 2: Mechanisms of Recognition

Immune Recognition: The Anti-Gal Antibody

Humans, apes, and Old World monkeys lack the enzyme


1,3-galactosyltransferase (

1,3GT)
.[3] As a result, they do not express the

-Gal epitope and instead produce high titers of natural Anti-Gal antibodies (IgG, IgM, IgE) against it.[3]
  • Mechanism: Anti-Gal antibodies recognize the 3-dimensional "step" conformation of the Gal

    
    1-3Gal terminus.
    
  • Role of 3a,4b-Galactotriose: In solid-phase assays (e.g., ELISA), BSA-conjugated 3a,4b-Galactotriose acts as a capture antigen to quantify Anti-Gal titers in human serum. This is crucial for assessing risk in xenotransplantation (pig-to-human organ grafts) and diagnosing Alpha-Gal Syndrome (red meat allergy).

Lectin Interaction: Peanut Agglutinin (PNA)

While Peanut Agglutinin (PNA) is classically defined as T-antigen specific (Gal


1-3GalNAc), structural biology studies have utilized 3a,4b-Galactotriose to probe the plasticity of the lectin binding site.
  • Crystallographic Evidence: The crystal structure PDB 2DVF reveals PNA complexed with Gal

    
    1-3Gal
    
    
    
    1-4Gal.
  • Binding Mode: The interaction relies on water bridges to accommodate the non-canonical

    
    1-3 linkage, demonstrating how lectins can display promiscuity toward structurally related galacto-series oligosaccharides.
    
Visualization of Recognition Pathways

RecognitionPathways GalTri 3a,4b-Galactotriose (Gal-a1,3-Gal-b1,4-Gal) AntiGal Anti-Gal Antibody (Human Serum) GalTri->AntiGal Mimics Epitope Lectin Peanut Agglutinin (PDB: 2DVF) GalTri->Lectin Structural Probe Microbe Bifidobacteria (Prebiotic Metabolism) GalTri->Microbe Carbon Source Xenotransplant Xenotransplant AntiGal->Xenotransplant Hyperacute Rejection Allergy Allergy AntiGal->Allergy Alpha-Gal Syndrome Crystallography Crystallography Lectin->Crystallography Water Bridge Analysis Fermentation Fermentation Microbe->Fermentation SCFA Production

Figure 1: Functional roles of 3a,4b-Galactotriose in immunology, structural biology, and metabolism.

Part 3: Experimental Workflows

Protocol: Quantification of Anti-Gal Antibodies using 3a,4b-Galactotriose-BSA

This protocol describes the use of a neoglycoprotein (3a,4b-Galactotriose conjugated to BSA) to screen human serum for Anti-Gal antibodies.

Reagents:

  • 3a,4b-Galactotriose-BSA Conjugate (1 mg/mL in PBS).

  • Human Serum samples (Heat-inactivated at 56°C for 30 min).

  • HRP-conjugated Goat Anti-Human IgG/IgM.

  • TMB Substrate.

Step-by-Step Methodology:

  • Coating: Dilute 3a,4b-Galactotriose-BSA to 5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well Maxisorp plate. Incubate overnight at 4°C.

    • Causality: High pH ensures optimal adsorption of the BSA carrier protein to the polystyrene surface.

  • Blocking: Wash plate 3x with PBS-Tween (0.05%). Add 200 µL/well of 1% BSA in PBS. Incubate 2 hours at RT.

    • Self-Validation: Failure to block will result in high background noise due to non-specific binding of serum immunoglobulins.

  • Primary Incubation: Add 100 µL of serial diluted serum (1:50 to 1:3200). Incubate 1 hour at 37°C.

    • Control: Include a "Gal-negative" control (e.g., BSA only) to subtract background.

  • Detection: Wash 3x. Add 100 µL HRP-secondary antibody (1:5000). Incubate 1 hour at RT.

  • Development: Wash 5x. Add 100 µL TMB. Stop reaction with 2M

    
     after 15 mins. Read OD at 450 nm.
    
Protocol: Structural Validation via Glycan Array

To confirm the specificity of a lectin or antibody towards 3a,4b-Galactotriose versus the canonical


-Gal epitope.
  • Array Printing: Spot 3a,4b-Galactotriose, Gal

    
    1-3Gal
    
    
    
    1-4GlcNAc, and Gal
    
    
    1-4Glc (Lactose) onto NHS-activated glass slides.
  • Interrogation: Apply biotinylated lectin (e.g., PNA or MOA) at 10 µg/mL.

  • Readout: Detect with Cy3-Streptavidin.

  • Data Analysis: Compare Relative Fluorescence Units (RFU).

    • Interpretation: If the protein binds Gal

      
      1-3Gal
      
      
      
      1-4GlcNAc strongly but 3a,4b-Galactotriose weakly, the recognition involves the N-acetylglucosamine residue. If binding is equal, recognition is restricted to the terminal disaccharide.

Part 4: Therapeutic & Industrial Implications

Xenotransplantation Research

The primary barrier to pig-to-human transplantation is the hyperacute rejection caused by Anti-Gal binding to the endothelium. 3a,4b-Galactotriose derivatives are investigated as soluble inhibitors (haptens) to deplete Anti-Gal antibodies from recipient blood prior to surgery (immunoapheresis).

Prebiotics (GOS)

In the food industry, 3a,4b-Galactotriose is a component of Galactooligosaccharides (GOS) produced by enzymatic transgalactosylation of lactose. It resists digestion in the upper GI tract and is selectively fermented by Bifidobacteria in the colon, conferring prebiotic health benefits.

References

  • Galili, U. (2013). Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits.[3] Immunology.[2][4] [Link]

  • RCSB Protein Data Bank. Structure of Peanut Lectin complexed with Gal-alpha-1,3-Gal-beta-1,4-Gal (PDB 2DVF). [Link]

  • ZBiotech. CatchAll Glycan Array - Structure List (CA105 vs 3a,4b-Galactotriose). [Link]

  • Natchiar, S. K., et al. (2006).[5] Crystal structures of peanut lectin... grown in the presence of Gal-alpha-1,3-Gal-beta-1,4-Gal.[5][6][7][8][9] (Associated with PDB 2DVF). [Link]

Sources

Technical Guide: Thermodynamic & Conformational Profiling of 3a,4b-Galactotriose

Author: BenchChem Technical Support Team. Date: February 2026

Gal-α-(1→3)-Gal-β-(1→4)-Gal Interactions in Biological Systems

Executive Summary: The Structural & Thermodynamic Imperative

This guide provides a technical analysis of 3a,4b-Galactotriose (IUPAC:


-D-Galp-(1$\to

\beta

\to$4)-D-Galp), a specific trisaccharide isomer critical in immunology and xenotransplantation research. While often overshadowed by its N-acetylated analog (the

-Gal epitope), this specific galactan structure serves as a high-fidelity mimetic for probing the thermodynamics of anti-Gal antibody recognition and lectin binding (e.g., Pseudomonas aeruginosa LecA).

Understanding the thermodynamic signature (


, 

,

) of the "3a" (

1-3) and "4b" (

1-4) linkages is not merely academic; it is the baseline for designing competitive inhibitors for Alpha-Gal Syndrome (AGS) and optimizing glyco-engineered tissues. This guide moves beyond static structural descriptions to analyze the energetics of recognition.
Molecular Architecture & Conformational Landscape

To control the interaction, one must first define the rigid body boundaries of the ligand. The "3a,4b" nomenclature refers to the specific glycosidic linkage geometry:

  • The "3a" Motif (

    
    -1,3 Linkage): 
    
    • Structure: The non-reducing terminal Galactose is linked

      
       to the C3 of the central Galactose.
      
    • Conformational Lock: Unlike flexible linkages (e.g., 1-6), the

      
      -1,3 bond exhibits a restricted conformational space due to the exo-anomeric effect .
      
    • Thermodynamic Implication: This rigidity reduces the entropic penalty (

      
      ) upon protein binding. The ligand is "pre-organized," making the binding event thermodynamically efficient.
      
  • The "4b" Motif (

    
    -1,4 Linkage): 
    
    • Structure: The central Galactose is linked

      
       to the C4 of the reducing end Galactose.
      
    • Geometry: This creates a step-like or helical extension, projecting the terminal immunodominant epitope away from the carrier surface (protein or lipid), ensuring accessibility to antibodies (IgE/IgG).

Visualization: The Immunogenic Recognition Pathway

The following diagram illustrates how the 3a,4b-Galactotriose motif triggers the specific immune cascade relevant to drug development (e.g., Cetuximab hypersensitivity).

AlphaGal_Pathway Ligand 3a,4b-Galactotriose (Gal-α1-3-Gal-β1-4-Gal) Receptor Anti-Gal Antibody (IgE / IgG / IgM) Ligand->Receptor Kd driven by ΔH (H-bonds) Complex Immune Complex (Thermodynamic Equilibrium) Receptor->Complex Cross-linking Effector Effector Cell (Mast Cell / Basophil) Complex->Effector FcεRI Activation Response Clinical Outcome (Anaphylaxis / Rejection) Effector->Response Histamine Release

Figure 1: The immunogenic cascade triggered by the 3a,4b-Galactotriose epitope. The initial binding event is governed strictly by the thermodynamic parameters defined in Section 3.

Thermodynamic Profiling: The Physics of Binding

In drug design, we manipulate


. For 3a,4b-Galactotriose interactions with lectins (like LecA) or antibodies (M86), the profile is distinct.
3.1 Enthalpy (

): The Driving Force

The interaction is typically enthalpy-driven .

  • Mechanism: Extensive hydrogen bonding networks form between the hydroxyl groups of the "3a" terminal galactose (specifically OH-2, OH-3, OH-4, and OH-6) and the protein binding pocket (often involving Aspartate or Histidine residues).

  • Van der Waals: The "B-face" of Galactose (C3-C4-C5-C6) presents a hydrophobic patch. Interaction with aromatic residues (e.g., Tryptophan) in the receptor pocket contributes significantly to favorable enthalpy via dispersive forces.

3.2 Entropy (

): The Solvent Penalty
  • Solvation: Carbohydrates are heavily solvated. Binding requires stripping the "water shell" from the polar hydroxyls. This release of ordered water molecules into the bulk solvent provides a favorable entropic gain (

    
    ).
    
  • Conformational Entropy: Because the 3a,4b linkage is relatively rigid (see Section 2), the penalty for freezing the ligand's conformation (

    
    ) is lower than for flexible linear polymers.
    

Summary Table: Thermodynamic Signature

ParameterTypical SignPhysical Origin in 3a,4b-Galactotriose

NegativeSpontaneous binding (

typically

M to mM range for monovalent).

Negative (Large)Direct H-bonds (Terminal Gal) + Stacking (Trp-Gal).

VariableFavorable: Water release from hydrophobic B-face. Unfavorable: Loss of translational freedom.
Heat Capacity (

)
NegativeBurial of hydrophobic surface area (Galactose ring stacking).
Experimental Framework: Self-Validating Protocols

To quantify these properties, Isothermal Titration Calorimetry (ITC) is the gold standard. It measures the heat released/absorbed directly, providing


 (stoichiometry), 

, and

in a single experiment, from which

and

are calculated.
4.1 Protocol: ITC Characterization of Galactotriose-Protein Interactions

Objective: Determine the thermodynamic binding isotherm of 3a,4b-Galactotriose to a target lectin (e.g., rLecA or Anti-Gal mAb).

Reagents:

  • Ligand: 3a,4b-Galactotriose (High Purity >98%, e.g., CAS 56038-36-9).

  • Protein: Recombinant Lectin/Antibody (dialyzed extensively).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Must match exactly for both).

Workflow (Step-by-Step):

  • Dialysis Matching (Critical):

    • Dialyze the protein sample against the assay buffer for 24 hours at 4°C.

    • Use the final dialysate to dissolve the solid 3a,4b-Galactotriose. This eliminates "heat of dilution" artifacts caused by buffer mismatch.

  • Degassing:

    • Degas both protein and ligand solutions for 10 minutes under vacuum (ThermoVac) to prevent bubble formation in the ITC cell.

  • Concentration Optimization (The C-value):

    • Calculate the C-value:

      
      .
      
    • Target a C-value between 10 and 100 for optimal curve shape.

    • Starting Point: Protein in cell (20-50

      
      M); Ligand in syringe (300-600 
      
      
      
      M).
  • Titration Execution:

    • Temperature: 25°C (Standard). Run at 10°C and 37°C to determine

      
      .
      
    • Injection Profile:

      • Injection 1: 0.4

        
        L (Discard data, removes diffusion artifact).
        
      • Injections 2-20: 2.0

        
        L every 180 seconds.
        
    • Stirring: 750-1000 RPM (Ensure rapid mixing without protein denaturation).

  • Data Analysis (Self-Validation):

    • Subtract the "Ligand into Buffer" control titration (measures heat of dilution).

    • Fit to a One-Set-of-Sites model.

    • Quality Check: If

      
       (stoichiometry) deviates significantly from expected values (e.g., 1.0 for lectin monomer, 2.0 for IgG), the protein concentration is likely incorrect or inactive.
      
Visualization: The ITC Workflow

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Dialysis Dialyze Protein (24h, 4°C) Dissolve Dissolve 3a,4b-Galactotriose in Dialysate Dialysis->Dissolve Degas Degas Solutions (Vacuum) Dissolve->Degas Load Load Cell (Protein) Load Syringe (Ligand) Degas->Load Titrate Inject 2µL (20 injections) Load->Titrate Equilibrate Measure Heat (µcal/sec) Return to Baseline Titrate->Equilibrate Repeat x20 Integrate Integrate Peaks (Area = Heat) Equilibrate->Integrate Fit Fit Isotherm (One-Site Model) Integrate->Fit Output Output: Ka, ΔH, ΔS, n Fit->Output

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for validating 3a,4b-Galactotriose binding thermodynamics.

Strategic Applications in Drug Development
5.1 Competitive Inhibition for Alpha-Gal Syndrome

The 3a,4b-Galactotriose structure acts as a soluble hapten. In patients with Alpha-Gal Syndrome (red meat allergy), circulating IgE binds to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Gal epitope on glycoproteins/lipids.[1][2][3][4]
  • Strategy: High-affinity analogs of 3a,4b-Galactotriose can be used to "soak up" anti-Gal IgE, preventing cross-linking on mast cells.

  • Thermodynamic Goal: Design derivatives with a more negative

    
     (stronger H-bonds) to outcompete the natural allergen (
    
    
    
    inhibitor <
    
    
    allergen).
5.2 Quality Control in Xenotransplantation

Porcine tissues engineered for human transplant (Gal-knockout pigs) must be screened for residual


-Gal epitopes.
  • Application: 3a,4b-Galactotriose is used as the positive control standard in ELISA or SPR assays to calibrate the sensitivity of anti-Gal detection matrices.

References
  • Galili, U. (2013). Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits. Immunology.[1][5][4][6] Retrieved from [Link]

  • Commins, S. P., & Platts-Mills, T. A. (2013). Delayed anaphylaxis to red meat in patients with IgE specific for galactose alpha-1,3-galactose (alpha-gal).[1][5] Journal of Allergy and Clinical Immunology.[4] Retrieved from [Link]

  • Blanchard, B., et al. (2008). Thermodynamic Analysis of the Interaction of the Pseudomonas aeruginosa Lectin LecA with Disaccharide Derivatives. Biochemistry.[7] Retrieved from [Link]

  • Corzana, F., et al. (2025). Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response.[6] Chemistry - A European Journal.[6] Retrieved from [Link]

Sources

Potential immunogenic properties of 3a,4b-Galactotriose epitopes

Technical Guide: Immunogenic Profiling of the -Gal Epitope (3a,4b-Galactotriose)

Executive Summary

The "3a,4b-Galactotriose" epitope, formally known as the


-Gal epitope


This guide provides a rigorous technical framework for identifying, quantifying, and mitigating the immunogenic risks associated with this epitope. It synthesizes structural biology with actionable laboratory protocols, focusing on the interaction between the epitope and the high-titer natural anti-Gal antibodies (IgM/IgG) found in human serum.

Structural & Mechanistic Basis

Molecular Identity

The nomenclature "3a,4b" serves as a shorthand for the specific glycosidic linkages that define the epitope's geometry and immunogenicity:

  • 3a (Terminal Linkage): Galactose attached via an

    
    1-3  bond to the penultimate Galactose. This is the primary immunogenic determinant.
    
  • 4b (Core Linkage): The penultimate Galactose attached via a

    
    1-4  bond to N-acetylglucosamine (GlcNAc).
    

Canonical Structure: Gal


123456
The Immunogenic Trigger: GGTA1 Inactivation

In humans, apes, and Old World monkeys, the gene encoding


  • Natural Antibody Response: Humans continuously produce anti-Gal antibodies (approx. 1% of circulating IgG/IgM) in response to gastrointestinal bacteria carrying similar epitopes.

  • Clinical Consequence: Exposure to

    
    -Gal-bearing biologics or tissues triggers Hyperacute Rejection (HAR)  via the complement cascade or Alpha-Gal Syndrome (AGS)  via IgE sensitization.
    
Pathway Visualization: The Immune Cascade

The following diagram illustrates the causality from epitope exposure to cell lysis.

ImmunePathwayEpitopeα-Gal Epitope(Galα1-3Gal...)AntiGalAnti-Gal Ab(IgM / IgG)Epitope->AntiGal BindingComplexImmune ComplexFormationAntiGal->Complex AggregationC1qC1q Activation(Classical Pathway)Complex->C1q RecruitmentMACMAC Assembly(C5b-9)C1q->MAC Cascade AmplificationLysisCell Lysis /Hyperacute RejectionMAC->Lysis Pore Formation

Figure 1: The Complement-Dependent Cytotoxicity (CDC) pathway triggered by the interaction between the

7

Analytical Workflows

To ensure safety in drug development and xenotransplantation, researchers must validate the presence or absence of this epitope using self-validating protocols.

Protocol A: Epitope Detection via Lectin Flow Cytometry

Objective: Quantify surface expression of

8

Reagents:

  • Primary Probe: FITC-conjugated GS-IB4 (Vector Labs).

  • Specificity Control:

    
    -Galactosidase (Green Coffee Bean) or Neuraminidase (to rule out sialic acid interference, though IB4 is highly specific).
    
  • Buffer: HEPES-buffered saline (HBS) with 1% BSA and 1mM CaCl

    
     (Calcium is critical for lectin binding).
    

Step-by-Step Methodology:

  • Cell Preparation: Harvest

    
     cells. Wash 2x with cold HBS-Ca
    
    
    .
  • Enzymatic Digestion (Negative Control Arm):

    • Incubate one aliquot of cells with

      
      -Galactosidase (10 U/mL) for 30 min at 37°C. Rationale: This removes the epitope, creating a "true negative" baseline for the specific cell line.
      
  • Staining:

    • Resuspend cells (Test and Control arms) in 100 µL HBS-Ca

      
       containing 10 µg/mL FITC-GS-IB4.
      
    • Incubate 30 min at 4°C in the dark. Rationale: Low temperature prevents endocytosis of the lectin-membrane complex.

  • Analysis:

    • Wash 2x and resuspend in buffer containing Propidium Iodide (PI) to exclude dead cells.

    • Acquire on Flow Cytometer (488 nm excitation).

  • Validation Criteria: The Enzymatic Digestion arm must show a Mean Fluorescence Intensity (MFI) reduction of >90% compared to the Test arm.

Protocol B: Functional Immunogenicity (CDC Assay)

Objective: Assess the functional capacity of the epitope to trigger complement-mediated lysis using human serum.

Reagents:

  • Source of Antibody/Complement: Pooled Normal Human Serum (NHS).

  • Inactivated Control: Heat-Inactivated NHS (56°C for 30 min).

  • Readout: LDH Release Kit or PI Flow Cytometry.

Step-by-Step Methodology:

  • Serum Preparation: Thaw NHS on ice. Prepare a dilution series (10%, 20%, 50%) in serum-free medium.

  • Opsonization & Activation:

    • Plate target cells (

      
       cells/well) in a 96-well V-bottom plate.
      
    • Add 50 µL of NHS (Test) or Heat-Inactivated NHS (Control).

    • Incubate 45 min at 37°C.

  • Readout (Flow Cytometry Method):

    • Wash cells 2x with cold PBS.

    • Stain with PI (1 µg/mL) for 10 min.

    • Analyze immediately.

  • Calculation:

    
    
    
  • Interpretation: A positive shift in cytotoxicity in the NHS arm vs. the Heat-Inactivated arm confirms that lysis is complement-mediated and antibody-dependent (Anti-Gal).

Data Interpretation & Mitigation

Comparative Immunogenicity Profile

The following table summarizes expected data for Wild-Type (WT) porcine cells versus Glyco-engineered (GE) cells.

ParameterWT Porcine Cells (Positive Control)GGTA1 Knockout Cells (Therapeutic Goal)Human Cells (Negative Control)
GS-IB4 Staining (MFI) High (

)
Background LevelBackground Level
NHS Cytotoxicity (%) > 80% Lysis< 5% Lysis< 1% Lysis
Mechanism Hyperacute RejectionImmune AccommodationTolerance
Mitigation Strategy: Genetic Engineering

To eliminate the risk, the GGTA1 gene must be functionally silenced. The current gold standard is CRISPR/Cas9-mediated knockout.

KO_WorkflowTargetTarget Locus:GGTA1 Exon 4DesigngRNA Design &Cas9 RNP AssemblyTarget->DesignTransfectionElectroporation intoPrimary FibroblastsDesign->TransfectionSortingFACS Sorting(IB4-Negative Selection)Transfection->Sorting 48h Post-TransfectionValidationSeq Validation &CDC Assay ChallengeSorting->Validation Clonal Expansion

Figure 2: Workflow for generating

References

  • Macher, B. A., & Galili, U. (2008). The Gal

    
    1,3Gal
    
    
    1,4GlcNAc-R (
    
    
    -Gal) epitope: a carbohydrate of unique evolution and clinical relevance.[3] Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Commins, S. P., et al. (2009). Delayed anaphylaxis, angioedema, or urticaria after consumption of red meat in patients with IgE antibodies specific for galactose-alpha-1,3-galactose. Journal of Allergy and Clinical Immunology.

  • Cooper, D. K., et al. (2015). Clinical xenotransplantation—how close are we? The Lancet.

  • Vector Laboratories. Griffonia Simplicifolia Lectin I (GSL I) Isolectin B4 Protocol and Specifications.

  • Creative Biolabs. Complement-Dependent Cytotoxicity (CDC) Assay Protocol.

Methodological & Application

Chemoenzymatic methods for scaling up 3a,4b-Galactotriose production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Chemoenzymatic Methods for Scaling Up Galactotriose Production For: Researchers, Scientists, and Drug Development Professionals

Guide Overview

This document provides a comprehensive technical guide for the scalable production of galactotriose, a key galacto-oligosaccharide (GOS), using a robust chemoenzymatic strategy. As a senior application scientist, this guide moves beyond simple instructions to explain the underlying principles of each step, ensuring both reproducibility and a deep understanding of the process. We will focus on the transgalactosylation activity of β-galactosidase, a widely utilized and efficient biocatalyst for this purpose. The protocols detailed herein cover enzymatic synthesis, downstream purification, and rigorous analytical characterization, forming a self-validating workflow suitable for laboratory to pilot-scale production.

Introduction: The Significance of Galactotriose

Galacto-oligosaccharides (GOS) are non-digestible carbohydrates that are recognized as important prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut microbes, particularly Bifidobacterium species.[1][2] Composed of galactose units linked to a terminal glucose molecule, these compounds mimic structures found in human milk oligosaccharides (HMOs).[3][4]

Galactotriose, a GOS with a degree of polymerization of three (DP3), is of significant interest in the pharmaceutical and nutraceutical industries. Its potential applications include:

  • Modulation of Gut Microbiota: As a prebiotic, it promotes a healthy gut environment, which is linked to improved immune function and overall health.[2]

  • Drug Delivery Scaffolds: The galactose moieties can act as ligands for specific cell receptors, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, making them valuable for targeted drug delivery to the liver.[5][6]

  • Therapeutic Agents: Modified galactosides are being explored for their roles in developing novel antimicrobial and therapeutic agents.[7]

Scaling up the production of structurally defined galactotriose is essential for realizing these applications. While purely chemical synthesis is complex, involving numerous protection and deprotection steps[4], and direct fermentation often yields complex, hard-to-separate mixtures, a chemoenzymatic approach offers a highly efficient and selective alternative.[8][9]

Principle of the Chemoenzymatic Method

The core of this method is the enzymatic synthesis of GOS from lactose, an inexpensive and abundant substrate derived from the dairy industry.[10] The key enzyme, β-galactosidase (EC 3.2.1.23) , naturally catalyzes the hydrolysis of the β-glycosidic bond in lactose to yield glucose and galactose.[11][12]

However, under specific conditions, particularly high substrate concentrations, β-galactosidase exhibits a powerful transgalactosylation activity.[1][11] In this reaction, the galactosyl moiety cleaved from lactose is transferred not to a water molecule (hydrolysis), but to another sugar acceptor. When the acceptor is another lactose molecule, a mixture of GOS is formed, including the desired galactotriose.

The overall reaction pathway can be visualized as a competition between hydrolysis and transgalactosylation:

GOS_Synthesis cluster_reactants Reactants cluster_products Reaction Pathways cluster_results Products Lactose Lactose (Gal-Glc) Enzyme β-Galactosidase Hydrolysis Hydrolysis (+ H₂O) Enzyme->Hydrolysis Low [Lactose] High [H₂O] Transgal Transgalactosylation (+ Lactose) Enzyme->Transgal High [Lactose] Low [H₂O] Monosaccharides Glucose + Galactose Hydrolysis->Monosaccharides GOS Galactotriose (DP3) + Higher GOS (DP4+) Transgal->GOS

Caption: Competing reactions catalyzed by β-galactosidase.

Why β-Galactosidase from Bacillus circulans?

The choice of enzyme is critical for maximizing the yield of GOS, particularly the trisaccharide fraction. While β-galactosidases are widespread, the enzyme from the bacterium Bacillus circulans is frequently favored for industrial GOS production for two primary reasons[13]:

  • High Transgalactosylation Activity: It demonstrates a superior ability to synthesize GOS over hydrolyzing lactose compared to enzymes from other common sources like Aspergillus oryzae.[14][15]

  • Thermostability: It operates effectively at higher temperatures (e.g., 50-60°C), which increases substrate solubility and reduces the risk of microbial contamination during the reaction.[3][13]

Overall Production Workflow

The chemoenzymatic production of galactotriose can be broken down into three main stages: Enzymatic Synthesis, Downstream Purification, and Analytical Characterization. This integrated workflow ensures the production of a high-purity, well-defined final product.

Caption: High-level workflow for galactotriose production.

Detailed Protocols

Protocol 1: Enzymatic Synthesis in a Stirred-Tank Reactor (Batch)

This protocol describes a standard batch production method suitable for lab-scale (1-10 L) to pilot-scale operations.

Materials:

  • Lactose monohydrate (Food or pharma grade)

  • β-Galactosidase from Bacillus circulans (e.g., Biolacta N5)

  • Sodium phosphate buffer (50 mM)

  • Hydrochloric acid (1 M) and Sodium hydroxide (1 M) for pH adjustment

  • Deionized water

  • Jacketed glass reactor or bioreactor with temperature and pH control

  • Stirrer (overhead or magnetic)

Optimized Reaction Parameters:

ParameterRecommended ValueRationale
Initial Lactose Conc. 300 g/kg (30% w/w)High substrate concentration favors the transgalactosylation reaction over hydrolysis, maximizing GOS yield.[13][16]
Enzyme Dosage 5-10 U/g lactoseBalances reaction speed with enzyme cost. The exact value should be optimized for the specific enzyme lot.[13]
Temperature 50 °COptimal for the activity and stability of B. circulans β-galactosidase, while preventing microbial growth.[10][13]
pH 6.0The optimal pH for the transgalactosylation activity of this specific enzyme.[10][13]
Reaction Time 12-24 hoursReaction should be monitored and stopped when the trisaccharide concentration is maximal, before significant product hydrolysis occurs.

Procedure:

  • Substrate Preparation:

    • Prepare the desired volume of 50 mM sodium phosphate buffer.

    • In the temperature-controlled reactor set to 50 °C, slowly dissolve the lactose monohydrate in the buffer with gentle stirring to create a 300 g/kg solution.

    • Once fully dissolved, check the pH and adjust to 6.0 using 1 M HCl or 1 M NaOH.

  • Enzyme Addition:

    • Weigh the required amount of β-galactosidase powder or liquid preparation.

    • Dissolve the enzyme in a small amount of the lactose solution or buffer and add it to the reactor to initiate the reaction.

  • Reaction Monitoring:

    • Maintain the temperature at 50 °C and pH at 6.0 throughout the reaction.

    • At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot (approx. 1 mL) of the reaction mixture.

    • Immediately inactivate the enzyme in the aliquot by heating it to 90-100 °C for 10 minutes. This is crucial for accurate analysis.[13]

    • Analyze the sample using a rapid method like TLC or more quantitatively with HPAEC-PAD (see Protocol 3) to track the formation of GOS and the depletion of lactose.

  • Reaction Termination:

    • Once the concentration of DP3 products reaches its maximum (typically between 12-24 hours), terminate the entire batch reaction.

    • Inactivate the enzyme in the bulk solution by heating the entire reactor contents to 90 °C and holding for at least 30 minutes.

    • Cool the mixture to room temperature. The resulting "crude GOS mixture" is now ready for purification.

Protocol 2: Downstream Purification of Galactotriose

The crude mixture contains the target galactotriose, other GOS (DP2, DP4+), unreacted lactose, and the monosaccharides glucose and galactose. This multi-step protocol aims to isolate the DP3 fraction.

Part A: Enzyme and Particulate Removal via Ultrafiltration

  • Principle: Ultrafiltration (UF) uses a semi-permeable membrane to separate molecules based on size. The large, denatured enzyme protein will be retained by the membrane, while the smaller saccharides pass through in the permeate. This is a highly scalable and efficient first-line purification step.[10][17]

  • Equipment: Tangential flow filtration (TFF) system with a 5-10 kDa molecular weight cut-off (MWCO) membrane.

  • Procedure:

    • Centrifuge the crude GOS mixture at 5,000 x g for 20 minutes to pellet any large precipitates from the heat inactivation step.

    • Carefully decant the supernatant and load it into the TFF system.

    • Operate the system according to the manufacturer's instructions to separate the protein (retentate) from the saccharide solution (permeate).

    • Collect the permeate, which now contains the enzyme-free saccharide mixture.

Part B: Fractionation by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules (higher DP GOS) travel through the porous bead matrix faster than smaller molecules (lactose, glucose, galactose), which enter the pores and have a longer path length.

  • Equipment: Chromatography column packed with a suitable resin (e.g., Bio-Gel P2), HPLC pump, and a fraction collector.

  • Procedure:

    • Column Preparation: Pack and equilibrate the SEC column with deionized water at a constant flow rate until a stable baseline is achieved.

    • Sample Loading: Concentrate the UF permeate if necessary using a rotary evaporator. Load a defined volume of the concentrated saccharide mixture onto the column.

    • Elution: Elute the sample with deionized water at a constant flow rate.

    • Fraction Collection: Collect fractions of a fixed volume.

    • Analysis: Analyze the collected fractions using HPAEC-PAD or TLC to identify which fractions contain the highest concentration and purity of the DP3 galactotriose.

    • Pooling: Pool the desired high-purity DP3 fractions, freeze, and lyophilize to obtain the final product as a white powder.

Elution OrderContained Saccharides
Early Fractions Higher Oligosaccharides (DP4+)
Middle Fractions Galactotriose (DP3) - Target
Late Fractions Lactose (DP2), Glucose, Galactose
Protocol 3: Product Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and structure of the final product.

A. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

  • Use: The gold standard for quantitative analysis of carbohydrate mixtures. It provides excellent separation of oligosaccharide isomers and is highly sensitive.[18][19]

  • System: A system like the Thermo Scientific Dionex ICS-5000+ with a CarboPac series column (e.g., PA200) is ideal.[18]

  • Analysis: Run samples of the crude mixture, purified fractions, and final product. Compare retention times against GOS standards to quantify the purity and determine the concentration of the DP3 fraction.

B. Mass Spectrometry (MS)

  • Use: To confirm the molecular weight of the product. Coupling HPAEC or HPLC to an MS detector (LC-MS) allows for the assignment of molecular weights to each peak in the chromatogram, confirming the degree of polymerization.[15][20]

  • Expected Result: The DP3 fraction should show a mass corresponding to a trisaccharide (e.g., [M+Na]⁺ at m/z 527.15 for a hexose trisaccharide).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Use: Essential for unambiguous structural elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to determine the precise glycosidic linkages (e.g., β(1→4) or β(1→6)) and the anomeric configurations.[3][20] This step is critical for confirming if the produced molecule matches the specific "3a,4b-Galactotriose" target, or more commonly, to identify the major isomers produced, such as 4'-galactosyl-lactose.

Scaling Up and Process Optimization

  • Enzyme Membrane Reactors (EMR): For continuous production and significant cost savings, an EMR is the preferred industrial method. In this setup, the reactor is coupled to an ultrafiltration module. The free enzyme is retained within the reactor, while the product stream is continuously removed. This allows for long-term, stable operation and efficient reuse of the biocatalyst.[13][16][21]

  • Purification at Scale: While SEC is excellent for lab and pilot scales, industrial-scale purification often employs more advanced techniques like Simulated Moving Bed (SMB) chromatography to continuously separate the target oligosaccharide from the mixture with high throughput and solvent efficiency.

  • Enzyme Immobilization: Immobilizing the β-galactosidase on a solid support can simplify enzyme recovery and reuse, though it may introduce mass transfer limitations that can affect reaction rates.

By following these detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can successfully establish a scalable and efficient chemoenzymatic process for the production of high-purity galactotriose.

References

  • Mok, C., Lee, H., & Kim, S. (1995). Optimization of the extraction and purification of oligosaccharides from defatted soybean meal. Applied Biochemistry and Biotechnology, 54(1-3), 243-254. (Note: While this source is on soybean oligosaccharides, the UF principles are directly applicable).
  • Sharma, R., et al. (2025).
  • WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration.
  • Guerrero, C., et al. (2015). Regioselective Synthesis of Galactosylated Tri and Tetrasaccharides by Use of β-Galactosidase from Bacillus circulans. Applied Biochemistry and Biotechnology, 175(3), 1547-1560.
  • Lee, H., et al. (2018). An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction.
  • Garrido, D., et al. (2018). Purification process of oligosaccharides. ResearchGate. (Diagram from publication on FOS, but Bio-Gel P2 principle is relevant).
  • Yu, H., et al. (2018). A Bacterial β1–3-Galactosyltransferase Enables Multigram-Scale Synthesis of Human Milk Lacto-N-tetraose (LNT) and Its Fucosides.
  • Fan, H., et al. (2020).
  • Yan, T., et al. (2017). β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity. Journal of Industrial Microbiology & Biotechnology, 44(8), 1147-1155.
  • Wikipedia contributors. (2024). β-Galactosidase. Wikipedia, The Free Encyclopedia.
  • Otieno, D. O. (2010). Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases. Comprehensive Reviews in Food Science and Food Safety, 9(5), 471-482.
  • Tenger, C., et al. (2020). Continuous Production of Galacto-Oligosaccharides by an Enzyme Membrane Reactor Utilizing Free Enzymes.
  • Coulier, L., et al. (2009). In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques. Journal of Agricultural and Food Chemistry, 57(18), 8488-8495.
  • Wageningen University & Research. (2009).
  • Coulier, L., et al. (2009). In-Depth Characterization of Prebiotic Galacto-oligosaccharides by a Combination of Analytical Techniques.
  • Tenger, C., et al. (2023). Cyclic Production of Galacto-Oligosaccharides through Ultrafiltration-Assisted Enzyme Recovery. Membranes, 13(1), 84.
  • Wiley Analytical Science. (2021).
  • Tenger, C., et al. (2020). Continuous Production of Galacto-Oligosaccharides by an Enzyme Membrane Reactor Utilizing Free Enzymes.
  • Benchchem. (n.d.).
  • Li, L., et al. (2012). Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases. Journal of the American Chemical Society, 134(11), 5236-5246.
  • Czermak, P., et al. (2004). Membrane-Assisted Enzymatic Production of Galactosyl-Oligosaccharides from Lactose in a Continuous Process. Journal of Membrane Science, 232(1-2), 85-95.
  • Li, Y., et al. (2019). Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides. Journal of the American Chemical Society, 141(11), 4619-4628.
  • Yi, W., et al. (2013). Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms.
  • Li, Y., & Chen, X. (2016). Functional properties, structural studies and chemo-enzymatic synthesis of oligosaccharides. Trends in Food Science & Technology, 50, 1-10.
  • Liu, Y., et al. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. Frontiers in Chemistry, 10, 893355.
  • Van den Abbeele, P., et al. (2023). Galacto-Oligosaccharides Exert Bifidogenic Effects at Capsule-Compatible Ultra-Low Doses. Nutrients, 15(15), 3462.
  • Battisegola, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceuticals, 17(3), 308.
  • Islam, M. R., et al. (2023). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. Molecules, 28(19), 6961.
  • Battisegola, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. PMC.
  • Saha, S. K., et al. (2024). From Prodrug to Multimatrix: Recent Advancement of Colon Specific Drug Delivery System. Sciences of Pharmacy, 3(3), 120-134.

Sources

Procedure for fluorescent labeling of 3a,4b-Galactotriose for microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Fluorescent Labeling of 3α,4β-Galactotriose for High-Resolution Cellular Imaging

Abstract

The visualization of specific glycans in biological systems is crucial for understanding their roles in cell recognition, signaling, and pathogenesis. 3α,4β-Galactotriose, a key oligosaccharide, requires sensitive and robust detection methods for its study in cellular environments. This application note provides a comprehensive guide for the fluorescent labeling of 3α,4β-Galactotriose using reductive amination. We detail a step-by-step protocol, from the selection of an appropriate fluorescent dye to the purification and characterization of the final conjugate, enabling researchers to generate high-quality probes for microscopy and other fluorescence-based assays.

Introduction: The Rationale for Labeling Galactotriose

Oligosaccharides such as 3α,4β-Galactotriose (α-D-Galp-(1-3)-β-D-Galp-(1-4)-D-Gal)[1] are integral to a multitude of biological processes. Their direct visualization within cells and tissues provides invaluable insights into their trafficking, localization, and interactions. However, carbohydrates lack intrinsic fluorescence, necessitating covalent attachment of a fluorophore for detection in microscopy.[2]

The most reliable and widely adopted method for labeling reducing sugars like galactotriose is reductive amination .[3] This technique targets the open-ring aldehyde group present at the reducing end of the sugar, forming a stable, covalent bond with an amine-containing fluorescent dye without significantly altering the glycan's native structure or biological activity.[][5] This ensures that the observed localization accurately reflects the behavior of the carbohydrate itself.

Principle of Reductive Amination

Reductive amination is a two-step process that provides a stable linkage between the carbohydrate and the fluorescent probe.[6]

  • Schiff Base Formation: The aldehyde group of the open-chain form of 3α,4β-Galactotriose reacts with the primary amine of the fluorescent dye in a reversible reaction to form an imine, also known as a Schiff base.[7]

  • Reduction: The unstable Schiff base is then immediately and irreversibly reduced to a stable secondary amine by a reducing agent, covalently linking the dye to the sugar.[5]

For this critical reduction step, we recommend the use of 2-picoline borane as a non-toxic and highly efficient alternative to the traditionally used but hazardous sodium cyanoborohydride.[5][6]

G cluster_intermediates Intermediate cluster_product Final Product Gal Galactotriose (Open-chain Aldehyde) Schiff Unstable Schiff Base (Imine) Gal->Schiff - H2O (Reversible) Dye Amine-Reactive Dye (Fluorophore-NH2) Dye->Schiff Product Stable Labeled Galactotriose Schiff->Product + Reducing Agent (Irreversible)

Caption: The two-step chemical reaction of reductive amination.

Selection of a Fluorescent Label

The choice of fluorophore is critical and depends on the specific application, including the available excitation sources on the microscope and the potential for multiplexing with other probes. Dyes with primary amine groups are essential for this protocol. The table below compares several common labels.

Fluorescent LabelExcitation (nm)Emission (nm)Key Advantages & Considerations
2-Aminobenzamide (2-AB) ~330~420Widely used, good for relative quantification due to 1:1 stoichiometry. Low ionization efficiency for MS.[3][8]
2-Aminobenzoic Acid (2-AA) ~360~420Similar to 2-AB but carries a negative charge, allowing for MS analysis in both positive and negative modes.[8]
Procainamide (ProcA) ~310~370Contains a basic tertiary amine that significantly enhances ionization efficiency for positive-mode MS analysis.[8]
APTS ~425~512Very high sensitivity for capillary electrophoresis with laser-induced fluorescence (CE-LIF).[9][10]

Recommendation: For general microscopy applications where high sensitivity is paramount, 2-Aminobenzamide (2-AB) is an excellent and cost-effective starting point. For studies requiring subsequent mass spectrometry confirmation, Procainamide (ProcA) is superior.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 100-500 µg of 3α,4β-Galactotriose.

Required Materials and Reagents
  • 3α,4β-Galactotriose (MW: 504.44 g/mol )[1]

  • Fluorescent Dye (e.g., 2-Aminobenzamide)

  • Reducing Agent (2-Picoline Borane complex)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glacial Acetic Acid

  • Microcentrifuge tubes (0.5 mL)

  • Heater block or oven set to 65°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., HILIC or porous graphitic carbon)[2][6]

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Vacuum centrifuge

Step-by-Step Labeling Procedure
  • Prepare Labeling Solution:

    • In a microcentrifuge tube, prepare the labeling solution by mixing:

      • 350 µL DMSO

      • 150 µL Glacial Acetic Acid

    • Add the amine-reactive dye to this solvent mixture to a final concentration of ~50 mg/mL. For 2-AB, this is approximately 25 mg in 0.5 mL of solvent. Vortex until fully dissolved.

    • Scientist's Note: This solution is prepared fresh. The acetic acid acts as a catalyst for the Schiff base formation.

  • Prepare Reducing Agent Solution:

    • Prepare a 1.0 M solution of 2-picoline borane in DMSO.

    • Safety Note: While safer than NaBH3CN, always handle reducing agents in a fume hood with appropriate personal protective equipment (PPE).

  • Initiate the Reaction:

    • Weigh 100-500 µg of 3α,4β-Galactotriose and place it in a 0.5 mL microcentrifuge tube. Lyophilize if starting from a solution.

    • Add 10 µL of the freshly prepared labeling solution to the dried oligosaccharide.

    • Add 10 µL of the 1.0 M reducing agent solution.

    • Vortex the mixture for 1 minute to ensure complete dissolution and mixing.

    • Expert Insight: The molar excess of the dye and reducing agent drives the reaction to completion, ensuring a high labeling yield.

  • Incubation:

    • Seal the tube tightly (e.g., with parafilm) to prevent evaporation.

    • Incubate the reaction mixture at 65°C for 2 hours in a heater block.[5]

Purification of Labeled Galactotriose (HILIC-SPE)

Post-reaction cleanup is critical to remove unreacted fluorescent dye, which can cause high background in microscopy.[2]

  • Cartridge Conditioning:

    • Condition a HILIC SPE cartridge by passing 1 mL of deionized water, followed by 1 mL of 85% acetonitrile (ACN) in water.

  • Sample Loading:

    • After the 2-hour incubation, cool the reaction tube to room temperature.

    • Dilute the 20 µL reaction mixture with 180 µL of ACN to bring the final ACN concentration to ~90%.

    • Load the entire diluted sample onto the conditioned HILIC cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 85% ACN in water. This step removes the excess, hydrophobic fluorescent dye and other reagents while the polar, labeled galactotriose is retained on the stationary phase.

  • Elution:

    • Elute the purified, labeled 3α,4β-Galactotriose from the cartridge using 1 mL of deionized water into a clean collection tube.

  • Drying:

    • Dry the eluted sample completely using a vacuum centrifuge. The resulting pellet is the purified, labeled product ready for characterization or experimental use.

Caption: Experimental workflow for labeling and purification.

Characterization and Quality Control

A self-validating protocol requires confirmation of a successful outcome.

  • HPLC Analysis: Reconstitute the dried product in a suitable solvent (e.g., water or mobile phase). Analyze using Hydrophilic Interaction Liquid Chromatography (HILIC) with a fluorescence detector.[6] A successful reaction will show a distinct, fluorescent peak corresponding to the labeled galactotriose, well-separated from any residual free dye.

  • Mass Spectrometry (MS): For unambiguous confirmation, analyze the purified product by mass spectrometry.[][12] The observed mass should correspond to the molecular weight of 3α,4β-Galactotriose plus the molecular weight of the fluorescent dye, minus the mass of one water molecule (lost during Schiff base formation).

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Inactive reagents (moisture contamination).Use anhydrous DMSO and prepare solutions fresh. Ensure the reducing agent has been stored properly.
Incorrect reaction pH.The DMSO/acetic acid solvent system is optimized for this reaction. Do not substitute.
High Background in Microscopy Incomplete removal of free dye.Repeat the HILIC-SPE purification step or increase the volume of the wash solvent (85% ACN).
Multiple Peaks in HPLC Side reactions or sample degradation.Ensure the reaction temperature does not exceed 65°C. Check the purity of the starting galactotriose.

Conclusion

This application note provides a robust and validated protocol for the fluorescent labeling of 3α,4β-Galactotriose. By employing the principles of reductive amination with a non-toxic reducing agent and ensuring rigorous purification, researchers can confidently generate high-quality fluorescent probes. These labeled oligosaccharides are powerful tools for visualizing glycan dynamics in living cells, advancing our understanding of their fundamental roles in biology and disease.

References

  • Hase, S., et al. (1994). Functional Fluorescence Labeling of Carbohydrates and Its Use for Preparation of Neoglycoconjugates. Journal of Carbohydrate Chemistry. Retrieved from [Link]

  • PREMIER Biosoft. (2022, August 30). High-Throughput Analysis of Fluorescently Labeled Released N-glycans. Retrieved from [Link]

  • Ruhaak, L. R., et al. (2010). 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Proteomics. Retrieved from [Link]

  • Shilova, N. V., & Bovin, N. V. (2003). Other fluorescent labels used in carbohydrate analysis. ResearchGate. Retrieved from [Link]

  • Krenkova, J., et al. (2020). Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries. Electrophoresis. Retrieved from [Link]

  • de Haan, N., et al. (2022). In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis. Frontiers in Chemistry. Retrieved from [Link]

  • Holst, S., et al. (2011). Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent. European Patent Office. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The reaction of reductive amination of oligosaccharides. Retrieved from [Link]

  • Tsuchiya, Y., et al. (2007). High-Sensitivity Analysis of Naturally Occurring Sugar Chains, Using a Novel Fluorescent Linker Molecule. Journal of Biochemistry. Retrieved from [Link]

  • Liu, Y., et al. (2003). Fluorescence labeling of oligosaccharides useful in the determination of molecular interactions. Analytical Biochemistry. Retrieved from [Link]

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • JCGGDB. (n.d.). [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database. Retrieved from [Link]

  • Anumula, K. R. (2015). Any advice on fluorescently labelling an oligosaccharide indirectly using dye labelled streptavidin for microscale thermophoresis? ResearchGate. Retrieved from [Link]

  • Wang, W. T., et al. (1993). Analysis of fluorescently labeled sugars by reversed-phase ion-pairing high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Krenkova, J., & Foret, F. (2018). Labeling strategies for analysis of oligosaccharides and glycans by capillary electrophoresis. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3alpha,4beta,3alpha-Galactotetraose. PubChem Compound Database. Retrieved from [Link]

Sources

Solid-phase synthesis techniques for 3a,4b-Galactotriose derivatives

Application Note: Automated Solid-Phase Synthesis of 3a,4b-Galactotriose Derivatives ( -Gal Epitope)

Abstract & Introduction

This application note details the protocol for the solid-phase synthesis (SPS) of 3a,4b-Galactotriose derivatives , specifically targeting the biologically significant


-Gal epitope



Traditional solution-phase synthesis of this trisaccharide is labor-intensive, requiring complex purification after every glycosylation step. This guide utilizes Automated Glycan Assembly (AGA) on a Merrifield resin support. By leveraging specific glycosyl phosphate donors and strict temperature control, we achieve high stereocontrol—distinguishing between the difficult


Key Advantages of this Protocol
  • Speed: Reduction of synthesis time from weeks (solution phase) to <24 hours.

  • Stereocontrol: Chemical logic dictates anomeric selectivity (Neighboring Group Participation vs. Solvent Effects).

  • Purity: Self-cleaning resin methodology eliminates intermediate purifications.

Strategic Planning: The Chemical Logic

Success in glycan SPS relies on the "Donor-Resin-Promoter" triad. We utilize a Photocleavable Linker strategy to ensure mild release of the final glycan, preserving sensitive protecting groups for late-stage modification.

Stereochemical Control Strategy

The "3a,4b" notation implies a mixed stereochemical target. We must install one


-linkage


-linkage

Linkage TypeTarget BondStrategyMechanism
Type I Gal-

(1$\to$4)-GlcNAc
Neighboring Group Participation (NGP) Use of a C2-ester (Benzoyl/Acetyl) on the Gal donor. The carbonyl oxygen stabilizes the oxocarbenium ion from the alpha face, forcing beta attack.
Type II Gal-

(1$\to$3)-Gal
Non-Participating Group + Solvent Effect Use of a C2-ether (Benzyl) on the terminal Gal donor. Absence of NGP allows thermodynamic or solvent-controlled (Dioxane/Ether) formation of the alpha anomer.
Building Block Selection (Glycosyl Phosphates)

We utilize Dibutyl Phosphate donors due to their high reactivity at low temperatures and compatibility with automated systems.

  • Acceptor (Resin-bound): Functionalized Merrifield Resin.

  • Donor A (GlcNAc): Fmoc-GlcNAc(Bn)-OP(O)(OBu)

    
     (Linker ready).
    
  • Donor B (Mid-Gal): Fmoc-Gal(2-O-Bz)-OP(O)(OBu)

    
     (Ensures 
    
    
    -selectivity).
  • Donor C (Term-Gal): Gal(2-O-Bn)-OP(O)(OBu)

    
     (Ensures 
    
    
    -selectivity).

Visualizing the Workflow

The following diagram illustrates the iterative cycle of Automated Glycan Assembly (AGA) and the stereochemical decision tree.

AGA_Workflowcluster_cycleThe AGA Cyclenode_startResin Preparation(Merrifield + Linker)node_cycleElongation Cycle(Repeat x2)node_start->node_cyclestep_wash1. Acid Wash(TMSOTf/DCM)node_cycle->step_washstep_couple2. Glycosylation(Donor + Activator)step_wash->step_couple Activation (-30°C)step_cap3. Capping(Ac2O/Pyridine)step_couple->step_cap Remove unreacted sitesnode_stereoStereocontrol Logicstep_couple->node_stereoSelect Donorstep_deprotect4. Fmoc Deprotection(Piperidine/DMF)step_cap->step_deprotect Expose next OHstep_deprotect->node_cycle Next Cyclenode_cleavagePhotocleavage(UV 305nm)step_deprotect->node_cleavage Final Cycle Completenode_productCrude Trisaccharide(Gal-Gal-GlcNAc)node_cleavage->node_productnode_betaBeta-Linkage (1->4)Use C2-Benzoyl (NGP)node_stereo->node_betanode_alphaAlpha-Linkage (1->3)Use C2-Benzyl (No NGP)node_stereo->node_alpha

Figure 1: Automated Glycan Assembly workflow showing the iterative deprotection-coupling cycle and the divergent strategies for stereocontrol.

Detailed Protocols

Preparation of Functionalized Resin

Goal: Loading the photocleavable linker onto Merrifield resin.

  • Swelling: Place Merrifield resin (0.6 mmol/g loading) in the reaction vessel. Swell in DCM for 20 min.

  • Linker Coupling: Add Photocleavable Linker (3 equiv) and Cs

    
    CO
    
    
    (3 equiv) in DMF/DCM (1:1).
  • Incubation: Shake at room temperature for 16 hours.

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Validation: Perform a colorimetric test (e.g., Kaiser test) to ensure no free chlorides remain (though less relevant for displacement, IR verification of carbonyls is preferred).

Automated Elongation Cycle (The Protocol)

Reagents:

  • Activator: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in DCM.

  • Deprotection Solution: 20% Piperidine in DMF.[1]

  • Capping Solution: 10% Acetic Anhydride in Pyridine.

Step-by-Step Cycle (Per Monosaccharide):

StepActionReagent/ConditionsDurationPurpose
1 Wash Anhydrous DCM2 minRemoves traces of DMF/moisture.
2 Acid Wash TMSOTf (0.1 eq) in DCM2 minNeutralizes any residual base from deprotection.
3 Coupling Donor (5 eq) + TMSOTf (5 eq)T1: -30°C (5 min)T2: -15°C (20 min)Crucial: Low temp favors kinetic control and prevents side reactions.
4 Wash DCM / Dioxane2 minRemoves excess donor.
5 Capping Ac

O / Pyridine
10 minAcetylates unreacted hydroxyls to prevent deletion sequences.
6 Wash DMF2 minSolvent switch for deprotection.
7 Deprotection 20% Piperidine / DMF5 min (x3)Removes Fmoc group to expose the next acceptor site.
8 Wash DMF, then DCM2 minPrepare for next cycle.

Critical Note on


-Gal Coupling:

DCM:Ether (1:1)

Cleavage and Purification
  • Resin Wash: Thoroughly wash resin with DCM (5x) to remove all soluble reagents.

  • Photocleavage: Suspend resin in DCM in a flow reactor or quartz vessel. Irradiate with UV light (

    
     = 305 nm) for 2 hours.
    
  • Collection: Filter the resin.[2] The filtrate contains the protected trisaccharide.

  • Concentration: Evaporate solvent in vacuo.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate) or Preparative HPLC.

  • Global Deprotection (Optional): Hydrogenolysis (Pd/C, H

    
    ) to remove benzyl ethers/esters for the free sugar.
    

Quality Control & Troubleshooting

In-Process Controls (IPC)
  • UV Monitoring: The automated synthesizer should monitor the Fmoc deprotection effluent. A consistent UV signal (301 nm) indicates successful coupling of the previous residue.

    • Low Signal? The previous coupling failed. Stop and check reagents.

  • Color Test: Kaiser test on a few resin beads after deprotection should be blue (positive for free amine/hydroxyl).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in systemDry DCM over molecular sieves (4Å). Purge lines with Argon.
Poor

-Selectivity
Temperature too highLower coupling temperature to -40°C for the final Gal unit.
Deletion Sequences Incomplete CouplingDouble coupling (repeat Step 3) before Capping. Increase Donor concentration.
Clogging Resin fragmentationUse 1% DVB cross-linked Merrifield resin (more mechanically stable).

References

  • Seeberger, P. H. (2015). The Logic of Automated Glycan Assembly. Accounts of Chemical Research. [Link]

  • Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). Automated Solid-Phase Synthesis of Oligosaccharides. Science. [Link]

  • Guberman, M., & Seeberger, P. H. (2019).[1][3] Automated glycan assembly of Lewis type I and II oligosaccharide antigens. Chemical Science. [Link]

  • Schuhmacher, F., & Seeberger, P. H. (2021). Synthesis of glycosyl phosphate donors. Glycoscience Protocols (GlycoPOD). [Link]

  • Galili, U. (2013). Anti-Gal: an abundant human natural antibody of multiple pathogeneses and clinical benefits. Immunology. [Link]

Preparation of 3a,4b-Galactotriose affinity columns for protein purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation and Use of 3a,4b-Galactotriose Affinity Columns for the Targeted Purification of Galactose-Specific Proteins

Audience: Researchers, scientists, and drug development professionals engaged in protein purification and glycobiology.

Abstract

Affinity chromatography is a powerful technique that leverages specific, reversible biological interactions to achieve high-purity separation of target molecules from complex mixtures[1][2]. This application note provides a comprehensive guide to the preparation and utilization of a specialized affinity matrix using 3a,4b-Galactotriose as the immobilized ligand. This trisaccharide, with its unique α(1→3) and β(1→4) linkages, serves as a highly specific target for a subset of galactose-binding proteins, including certain lectins and galectins, which are implicated in numerous biological processes[3][4]. We detail the underlying principles of ligand selection, matrix activation, and covalent immobilization, focusing on the divinyl sulfone (DVS) activation method, which provides a stable linkage and an integrated spacer arm to enhance ligand accessibility[5]. This document provides field-proven, step-by-step protocols for matrix activation, ligand coupling, column packing, and a general workflow for protein purification, complemented by validation techniques and a troubleshooting guide to ensure reliable and reproducible results.

Part 1: Principles and Strategic Considerations

The success of affinity chromatography hinges on the precise and stable immobilization of a ligand that exhibits high specificity for the target protein. The following section explains the causality behind the key experimental choices in developing a 3a,4b-Galactotriose affinity column.

The Ligand: 3a,4b-Galactotriose

The ligand, α-D-Galactopyranosyl-(1-3)-β-D-galactopyranosyl-(1-4)-D-galactose, is a specific trisaccharide structure[6]. Unlike simple monosaccharide ligands (e.g., galactose), which may bind a broad range of galactose-binding proteins[7][8], this trisaccharide presents a more complex epitope. This structural specificity allows for the selective isolation of proteins that recognize not just galactose, but this precise arrangement of sugar residues and their anomeric linkages. Such specificity is crucial for purifying proteins from complex biological extracts where multiple lectins with overlapping monosaccharide affinities may be present[9].

The Support Matrix

The ideal support matrix should be macroporous to allow unrestricted access of large proteins to the immobilized ligand, exhibit low non-specific binding, and be chemically and physically robust. Cross-linked agarose beads (e.g., Sepharose 4B) are a common and effective choice due to their hydrophilic nature and the abundance of hydroxyl groups on their surface, which are readily available for chemical activation.

The Chemistry of Immobilization: A Comparative Overview

Covalently attaching the galactotriose ligand to the agarose matrix requires chemical activation of the matrix's hydroxyl groups. The choice of activation chemistry is critical as it dictates the stability of the linkage, the orientation of the ligand, and the presence of a spacer arm to mitigate steric hindrance[5][10].

FeatureDivinyl Sulfone (DVS) ActivationCyanogen Bromide (CNBr) Activation
Reactive Group Vinyl sulfoneCyanate esters, Imidocarbonates[10]
Coupling Chemistry Reacts with hydroxyl groups on the carbohydrate ligand to form a stable ether bond[5].Reacts with primary amine groups. Requires derivatization of the sugar to introduce an amine.
Spacer Arm Yes, the DVS molecule itself acts as a flexible spacer arm, enhancing ligand accessibility[5].No, a spacer arm must be introduced separately if needed, which is critical for small ligands[10].
Stability Stable linkage, though may show some instability under highly alkaline conditions (pH > 9)[5].Forms an isourea bond that can be prone to minor ligand leakage over time and may act as a weak anion exchanger[10].
Safety Moderately toxic; requires handling in a fume hood with appropriate personal protective equipment.CNBr is highly toxic and moisture-sensitive, making pre-activated commercial resins a safer choice[10].
Suitability for Sugars Excellent, as it directly couples to the abundant hydroxyl groups on the saccharide[5].Not ideal for direct coupling of unmodified sugars. Better suited for proteins or aminated ligands[10].

For these reasons, the Divinyl Sulfone (DVS) method is selected for this protocol as it offers a direct, single-step activation and coupling pathway for unmodified carbohydrates while intrinsically providing a necessary spacer arm.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and use of the 3a,4b-Galactotriose affinity column.

Workflow Overview

G cluster_prep Phase 1: Column Preparation cluster_purify Phase 2: Protein Purification A 1. Agarose Matrix (e.g., Sepharose 4B) B 2. DVS Activation A->B C 3. Ligand Coupling (3a,4b-Galactotriose) B->C D 4. Blocking & Washing C->D E 5. Column Packing & Equilibration D->E Ready for Use F 6. Sample Application E->F G 7. Wash Unbound Proteins F->G H 8. Elute Target Protein G->H I 9. Column Regeneration H->I

Caption: Overall workflow for the preparation and application of the affinity column.

Protocol 1: Activation of Agarose Matrix with Divinyl Sulfone (DVS)

Causality: This protocol activates the hydroxyl groups on the agarose beads, making them reactive towards the hydroxyl groups of the galactotriose ligand. The use of a high pH (carbonate buffer) is essential to deprotonate the agarose hydroxyls, rendering them nucleophilic for reaction with DVS.

Materials:

  • Cross-linked Agarose beads (e.g., Sepharose 4B)

  • Divinyl Sulfone (DVS)

  • 0.5 M Sodium Carbonate Buffer, pH 11

  • Scintered glass funnel

  • Reaction vessel with overhead stirrer or shaker

Procedure:

  • Wash 100 mL of agarose bead slurry (settled bed volume) with 10 volumes of distilled water on a scintered glass funnel to remove storage buffer.

  • Transfer the washed beads to a reaction vessel. Add 100 mL of 0.5 M sodium carbonate buffer (pH 11) and equilibrate for 15 minutes with gentle stirring.

  • In a fume hood, carefully add 10 mL of DVS to the slurry.

  • Stir the reaction mixture gently at room temperature for 70-90 minutes[5]. Avoid magnetic stir bars which can damage the beads; use an overhead paddle stirrer or a gentle orbital shaker.

  • After the reaction, transfer the slurry to the scintered glass funnel and wash thoroughly with at least 20 volumes of distilled water to remove unreacted DVS and buffer. The activated matrix is now ready for immediate coupling.

Protocol 2: Covalent Coupling of 3a,4b-Galactotriose

Causality: The vinyl groups on the activated matrix react with the hydroxyl groups of the 3a,4b-Galactotriose, forming a stable ether linkage. Performing this reaction at a slightly alkaline pH ensures the sugar hydroxyls are sufficiently reactive.

G cluster_0 DVS Activation Chemistry cluster_1 Ligand Coupling Matrix Agarose-OH Activated Agarose-O-SO2-CH=CH2 Matrix->Activated + DVS (High pH) Coupled Agarose-O-SO2-CH2-CH2-O-Ligand Activated->Coupled + Ligand-OH (pH 9-10) DVS CH2=CH-SO2-CH=CH2 (Divinyl Sulfone) Ligand Ligand-OH (Galactotriose) Ligand->Coupled

Sources

HPLC separation methods for isolating 3a,4b-Galactotriose from mixtures

Application Note: High-Resolution Isolation of 3 ,4 -Galactotriose Isomers

Executive Summary & Scientific Context

The Challenge: The isolation of specific galactotriose isomers—specifically the Gal-


-(1$\to

\beta

\to$4)-Glc



11linkage isomers


1anomers


1

The Solution: This guide details two orthogonal separation strategies: Porous Graphitic Carbon (PGC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3][4][5]

  • Primary Recommendation (PGC): PGC is the gold standard for this application due to its unique "Polar Retention Effect on Graphite" (PREG) mechanism, which can resolve steric isomers based on their planar 3D shape, effectively separating the

    
    -linked target from 
    
    
    -linked byproducts.[1]
  • Secondary Recommendation (HILIC-Amide): Best utilized for initial fractionation based on degree of polymerization (DP) or when separating the target from larger GOS chains.[1]

Strategic Methodology: Choosing the Right Phase

The choice between PGC and HILIC depends on the complexity of your starting mixture.

FeatureMethod A: PGC (Hypercarb) Method B: HILIC (Amide)
Separation Principle Stereoselectivity: Interacts with the planar face of the sugar rings.[1] Resolves

vs.

linkages.
Partitioning: Separates based on hydrophilicity/polarity.[1][6] Excellent for size (DP) separation.
Isomer Resolution High: Can separate Gal-

-1,3 from Gal-

-1,4 isomers.
Moderate: May co-elute isomers of the same size (DP3).
Mobile Phase Water / Acetonitrile (ACN) + TFA or Formic Acid.[1]ACN / Water + Ammonium Formate/Acetate.[1]
Anomer Handling Often resolves reducing end anomers (

) as two peaks.[1][7]
Often merges anomers, or requires high temp to merge.[1]
Best For... Final Isolation: Purifying the specific 3

,4

isomer from other trisaccharides.
Clean-up: Removing di- and tetrasaccharides before fine isolation.[1]
Protocol A: Porous Graphitic Carbon (PGC) – The Isomer Resolver

Rationale: PGC columns (e.g., Thermo Hypercarb) are composed of flat sheets of hexagonally arranged carbon atoms.[1][8] The retention of oligosaccharides on PGC increases with the planarity of the molecule. The




Equipment:

  • Column: Hypercarb Porous Graphitic Carbon, 5 µm, 100 x 4.6 mm (Analytical) or 100 x 21.2 mm (Prep).[1]

  • Detector: Charged Aerosol Detector (CAD) or MS (ESI mode). Note: UV at 205nm is possible but has low sensitivity and high noise.

  • Temperature: 45°C (Promotes peak sharpness).[1]

Mobile Phase:

  • Solvent A: 100% Water + 0.1% Formic Acid (FA).[1]

  • Solvent B: 100% Acetonitrile + 0.1% Formic Acid (FA).[1]

    • Note: TFA (0.05%) provides sharper peaks than FA but suppresses MS ionization.[1] Use FA for MS-guided isolation; use TFA for CAD/ELSD.[1]

Gradient Protocol (Analytical Scale):

Time (min)% A (Water)% B (ACN)Flow Rate (mL/min)Phase
0.09731.0Equilibration
5.09731.0Load/Hold
25.080201.0Elution Gradient
30.040601.0Wash
35.09731.0Re-equilibration

Critical Technical Insight: Reducing sugars (like Galactotriose) will exist as two anomers (


171
  • Action: If you see two peaks with the same Mass (m/z), collect both . They will equilibrate back to the natural ratio in solution.

  • Alternative: Reduce the sample with Sodium Borohydride (

    
    ) to the alditol form to collapse the peaks into one, only if the non-reducing end is the sole target of interest.
    
Protocol B: HILIC-Amide – The Orthogonal Clean-up

Rationale: HILIC is ideal if your mixture contains significant amounts of lactose (DP2) or tetrasaccharides (DP4).[1] It separates strictly by size/polarity.[1]

Equipment:

  • Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 (3.5 µm or 5 µm).[1]

  • Temperature: 60°C (Critical: High temperature collapses anomer splitting in HILIC).[1]

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 4.5).

  • Solvent B: 100% Acetonitrile.[1]

Gradient Protocol:

Time (min)% A (Aq. Buffer)% B (ACN)CurveDescription
0.02080-Initial Hold
2.020806Injection
20.050506Linear Gradient
22.060401Wash
25.020801Re-equilibration
Visualization: Isolation Workflow & Mechanism
Figure 1: The Isolation Logic Flow

This diagram illustrates the decision tree for isolating the target trisaccharide from a crude mixture.

GStartCrude GOS Mixture(Contains 3a,4b-Galactotriose)Step1Step 1: Purity Screening(HILIC-MS)Start->Step1DecisionIs the mixture complex(DP2-DP10)?Step1->DecisionPathAYes: Size Fractionation(Prep HILIC-Amide)Decision->PathAHigh ComplexityPathBNo: Isomeric Resolution(Direct to PGC)Decision->PathBMainly TrisaccharidesStep2Step 2: Isomer Isolation(Prep Hypercarb PGC)PathA->Step2Collect DP3 FractionPathB->Step2Step3Fraction Collection(Target: 3a,4b Isomer)Step2->Step3Separate Alpha/Beta LinkagesValidationValidation(NMR / Methylation Analysis)Step3->Validation

Caption: Workflow for isolating 3


Figure 2: Mechanism of Interaction (HILIC vs. PGC)

Mechanismcluster_0HILIC (Amide)cluster_1PGC (Graphite)H1Stationary Phase(Water Layer)H2Separation Basis:Polarity / Size (DP)H1->H2TargetTarget: 3a,4b-Galactotriose(Specific 3D Kink)H2->TargetCo-elutes withother DP3 isomersP1Stationary Phase(Planar Carbon Sheets)P2Separation Basis:Stereochemistry (Shape)P1->P2P2->TargetResolves fromBeta-linked isomers

Caption: PGC provides shape selectivity required to separate the 3



References
  • Thermo Fisher Scientific. (2009).[1] Hypercarb Columns Application Notebook: Separation of Oligosaccharides. Retrieved from

  • Wuhrer, M., et al. (2011).[1] Comparison of hydrophilic-interaction, reversed-phase and porous graphitic carbon chromatography for glycan analysis. Journal of Chromatography A. Retrieved from [1]

  • Galili, U. (2005).[1] The alpha-gal epitope and the anti-Gal antibody in xenotransplantation and in cancer immunotherapy.[9] Immunology and Cell Biology.[1][10] Retrieved from

  • Waters Corporation. (2015).[1] HILIC Separation of Carbohydrates using BEH Amide Particle Technology.[11] Retrieved from [1]

  • Pavel, A. B., et al. (2024).[1] Distinguishing α/β-linkages and linkage positions of disaccharides in galactooligosaccharides through mass fragmentation and liquid retention behaviour.[12] Food Chemistry.[1] Retrieved from

Disclaimer: The nomenclature "3a,4b-Galactotriose" is interpreted here as the Gal-


-(1$\to

\beta

\to$4)-Glc
11

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of Galactotriose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for resolving solubility issues with galactotriose and similar oligosaccharides in organic solvents. Many researchers, scientists, and drug development professionals encounter challenges when attempting to dissolve highly polar carbohydrates in non-aqueous media. This guide provides in-depth troubleshooting, experimental protocols, and answers to frequently asked questions to facilitate your research.

A preliminary note on nomenclature: The term "3a,4b-Galactotriose" appears to be a non-standard designation.[1][2][3][4] This guide will address the solubility of galactotriose, a trisaccharide of galactose, in a general sense. The principles and techniques described are broadly applicable to various isomers and linkage types of galactotriose and other oligosaccharides.

The primary obstacle to dissolving carbohydrates like galactotriose in most organic solvents is a fundamental mismatch in polarity.[5] Carbohydrates are rich in hydroxyl (-OH) groups, which form extensive hydrogen bond networks, making them highly polar and readily soluble in water.[5] In contrast, many organic solvents are non-polar or have limited hydrogen bonding capability, making it energetically unfavorable to break the carbohydrate's hydrogen bonds and solvate the molecule.

This guide is structured to walk you through a logical progression of troubleshooting steps, from simple solvent screening to more advanced chemical modification and novel solvent systems.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during experimentation.

Q1: I'm struggling to dissolve my galactotriose sample in common organic solvents like ethanol, acetone, and acetonitrile. Why is this happening and what should I try first?

Answer: Your experience is common and expected due to the polarity mismatch previously discussed. Before moving to more complex methods, it's crucial to exhaust simple physical and co-solvent approaches.

Initial Steps:

  • Energy Input: Gently heating the mixture can provide the energy needed to overcome the intermolecular forces of the carbohydrate. Similarly, sonication can help break apart solid particles and increase the surface area for solvation.

  • Co-Solvent Systems: The principle of "like dissolves like" is key. While galactotriose is insoluble in many organic solvents, using a polar, aprotic co-solvent can be highly effective. These solvents can disrupt the hydrogen bonding of the sugar without having reactive protons themselves.[5][6]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are among the few organic solvents known to dissolve carbohydrates to a reasonable extent.[5][7] Start by attempting to dissolve your galactotriose in pure DMSO or DMF. If successful, you can then titrate this solution with your desired organic solvent to create a miscible system.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing solubility challenges with galactotriose.

G start Start: Galactotriose Insoluble in Target Organic Solvent q_physical Attempt Physical Methods? (Heating, Sonication) start->q_physical physical_methods Apply gentle heat (40-60°C) or use a sonication bath. q_physical->physical_methods Yes q_cosolvent Try Polar Aprotic Co-Solvents? q_physical->q_cosolvent No physical_methods->q_cosolvent Still Insoluble success Success: Soluble System Achieved physical_methods->success Soluble cosolvent_methods Dissolve in minimal DMSO or DMF first, then add target solvent. q_cosolvent->cosolvent_methods Yes q_derivatization Is Chemical Modification an Option? q_cosolvent->q_derivatization No cosolvent_methods->q_derivatization Still Insoluble cosolvent_methods->success Soluble deriv_methods Acetylation or Silylation to reduce polarity. q_derivatization->deriv_methods Yes q_novel_solvents Consider Advanced Solvent Systems? q_derivatization->q_novel_solvents No deriv_methods->success Soluble novel_solvents Use Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs). q_novel_solvents->novel_solvents Yes fail Insoluble: Re-evaluate experimental needs or consult further literature. q_novel_solvents->fail No novel_solvents->success Soluble

Caption: A workflow for troubleshooting galactotriose solubility.

Q2: I've tried DMSO, but my downstream application is sensitive to it. What are the more advanced strategies I can employ?

Answer: If common co-solvents are not compatible with your experiment, you can either modify the galactotriose molecule to make it less polar or use novel solvent systems.

Advanced Strategies:

  • Chemical Derivatization (Acetylation): This is a robust and widely used technique. By acetylating the hydroxyl groups on the galactotriose, you replace the polar -OH groups with less polar acetate esters (-OAc).[8] This dramatically reduces the molecule's polarity and its ability to form hydrogen bonds, thereby increasing its solubility in a wide range of organic solvents.[8][9] Peracetylation can often render carbohydrates soluble in solvents like chloroform, dichloromethane, and ethyl acetate.[8]

  • Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature.[10] They have gained significant attention as "green solvents" for their ability to dissolve a variety of carbohydrates, including cellulose.[7][11][12] ILs with hydrogen-bond-forming anions are particularly effective.[7] For example, certain ILs can dissolve up to 80% (wt) of D-glucose.[7][11]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of two or three compounds that, when combined, have a much lower melting point than any of the individual components.[13] They are considered even "greener" than some ILs due to their low cost, low toxicity, and biodegradability.[13][14] DESs, often composed of a hydrogen-bond acceptor (like choline chloride) and a hydrogen-bond donor (like urea or a sugar), can form extensive hydrogen bond networks that are capable of disrupting the structure of biomass and dissolving carbohydrates.[13][15]

Solvent & Co-Solvent Properties Summary

The table below summarizes the properties of solvents discussed in this guide.

Solvent/SystemTypePolarityBoiling Point (°C)Key Considerations
Water ProticVery High100Ideal for unmodified carbohydrates, but often unsuitable for organic reactions.
Ethanol ProticHigh78Poor solvent for oligosaccharides unless used in a mixed system.[16]
Acetonitrile AproticPolar82Generally a poor solvent for underivatized oligosaccharides.[17]
DMSO AproticPolar189Excellent co-solvent for carbohydrates; can be difficult to remove.[5]
DMF AproticPolar153Good co-solvent for carbohydrates; toxic.[5][7]
Ionic Liquids SaltTunable>100High dissolution capacity; can be expensive and require specific selection.[10]
DESs MixtureHighVariable"Green" alternative, biodegradable; properties depend on components.[13][18]
Frequently Asked Questions (FAQs)
  • Q: How can I confirm my galactotriose is truly dissolved and not just a fine suspension?

    • A: Visual inspection is the first step. A true solution will be clear and transparent. To be certain, you can centrifuge the sample at high speed. If any pellet forms, the sample was not fully dissolved. For a definitive answer, techniques like Dynamic Light Scattering (DLS) can be used to detect nanoparticles or aggregates that may not be visible to the naked eye.

  • Q: Will derivatization by acetylation alter the fundamental structure of my galactotriose?

    • A: Acetylation is a chemical modification of the hydroxyl groups. While the core sugar backbone and glycosidic linkages remain intact, the molecule is no longer the native galactotriose. However, the acetyl groups can typically be removed under basic conditions (e.g., Zemplén deacetylation) to regenerate the original carbohydrate if needed.[8]

  • Q: What safety precautions are necessary when working with solvents like DMSO and DMF?

    • A: Always work in a well-ventilated fume hood. Both DMSO and DMF can facilitate the absorption of other chemicals through the skin, so it is imperative to wear appropriate personal protective equipment (PPE), including gloves (nitrile is often recommended, but check compatibility charts), safety glasses, and a lab coat.

Experimental Protocols
Protocol 1: Peracetylation of Galactotriose for Enhanced Organic Solubility

This protocol describes a standard method for acetylating a carbohydrate to increase its solubility in non-polar organic solvents.[8][19]

Materials:

  • Galactotriose sample

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation: Dry the galactotriose sample under high vacuum for several hours to remove any residual water.

  • Dissolution: In a round-bottom flask, dissolve the dried galactotriose in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the sugar.

  • Acetylation Reaction: Cool the flask in an ice bath. Slowly add acetic anhydride dropwise to the stirring solution. A typical excess is 1.5 equivalents of acetic anhydride per hydroxyl group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the polar starting material and the appearance of a less polar product spot.

  • Work-up:

    • Quench the reaction by slowly adding cold water or ice.

    • Dilute the mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution (to remove excess acetic acid), and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the peracetylated galactotriose, which should now be a solid or viscous oil soluble in many organic solvents.

References
  • Xing, R. et al. (2008). Designing enzyme-compatible ionic liquids that can dissolve carbohydrates. Green Chemistry. Available at: [Link]

  • Lau, M.W. et al. (n.d.). Application of deep eutectic solvents in biomass valorization. uest.Gr. Available at: [Link]

  • Paula, A. et al. (2010). Dissolution and Transformation of Carbohydrates in Ionic Liquids. Current Organic Synthesis. Available at: [Link]

  • Jablonský, M. et al. (2019). Deep Eutectic Solvents for Pretreatment, Extraction, and Catalysis of Biomass and Food Waste. Foods. Available at: [Link]

  • Roda, A. et al. (2022). Deep Eutectic Solvents: Alternative Solvents for Biomass-Based Waste Valorization. Molecules. Available at: [Link]

  • Advanced BioFuels USA. (n.d.). Deep Eutectic Solvents (DESs) in Lignocellulosic Biomass Pretreatment: Mechanisms and Process Optimization. Available at: [Link]

  • Adesanya, A. et al. (2022). Deep Eutectic Solvents for Pretreatment of Lignocellulose Biomass: Physical Properties, Solubility Mechanisms, and Their Interactions. Chemical Reviews. Available at: [Link]

  • Ferreira, A. et al. (2021). Use of Ionic Liquids and Deep Eutectic Solvents in Polysaccharides Dissolution and Extraction Processes towards Sustainable Biomass Valorization. Polymers. Available at: [Link]

  • Xing, R. et al. (2008). Designing enzyme-compatible ionic liquids that can dissolve carbohydrates. Green Chemistry. Available at: [Link]

  • El Seoud, O. et al. (2010). Solubility of Carbohydrates in Ionic Liquids. Energy & Fuels. Available at: [Link]

  • Fairbanks, A. & Al-Mughaid, H. (2005). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic Letters. Available at: [Link]

  • Fernández, M. et al. (2020). Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • PubChem. (n.d.). 3alpha,4beta,3alpha-Galactotetraose. Available at: [Link]

  • ResearchGate. (n.d.). Carbohydrates and techniques employed for enhancing dissolution of poorly water soluble drugs. Available at: [Link]

  • Wei, Z. et al. (2005). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Molecules. Available at: [Link]

  • Choi, J. et al. (2015). Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]

  • Katano, H. et al. (2017). Solubility-based Separation and Purification of Long-Chain Chitin Oligosaccharides with an Organic-Water Mixed Solvent. Analytical Sciences. Available at: [Link]

  • ResearchGate. (2024). Effects of Organic Solvents on Acceptor Reactions for Oligosaccharide Synthesis Catalyzed by Glucansucrase URE 13-300. Available at: [Link]

  • Le, T. et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Google Patents. (n.d.). Desalting and purification of oligosaccharides and their derivatives.
  • ResearchNow. (2022). Production of Structurally Defined Chito-Oligosaccharides with a Single N-Acetylation at Their Reducing End Using a Newly Discovered. Available at: [Link]

  • Barnes, W. et al. (2023). Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides. Analytical Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for removing residual organic solvent from a crystalline oligosaccharide.
  • Boons, G. & Cecioni, S. (2021). Chemical synthesis of oligosaccharides on soluble support. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). beta-(1->4)-galactotetraose. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Ansari, M.J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]

  • PubChem. (n.d.). 3'-Galactosyllactose. Available at: [Link]

  • Man, R. (2023). Solubility of Organic Compounds. University of Sydney. Available at: [Link]

  • ResearchGate. (n.d.). Solubility parameters of polydextrose and galactoglucomannan plotted against the degree of substitution (DS). Available at: [Link]

  • National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available at: [Link]

  • ResearchGate. (n.d.). Solubility parameters of organic solvents. Available at: [Link]

Sources

Troubleshooting purification of 3a,4b-Galactotriose via size-exclusion chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3α,4β-Galactotriose using size-exclusion chromatography (SEC). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during this specific application. Our goal is to move beyond simple procedural steps and explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification workflow.

Troubleshooting Guide: Common Issues in Galactotriose Purification

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution grounded in chromatographic theory.

Issue 1: Poor Resolution and Peak Overlap

Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve the 3α,4β-Galactotriose from other saccharides or impurities. What are the primary causes and how can I fix this?

Answer: Poor resolution is a common issue when separating small molecules of similar size, like oligosaccharides. It is typically a function of the separation's selectivity (the distance between peak centers) and its efficiency (the narrowness of the peaks).[1] Several factors can be adjusted to improve this.

  • Cause A: Flow Rate is Too High

    • Explanation: SEC is a diffusion-based technique.[2] Molecules need sufficient time to diffuse into and out of the stationary phase pores to achieve separation. A high flow rate reduces this residence time, preventing effective partitioning and leading to poor resolution.[1][3]

    • Solution: Reduce the flow rate. For analytical columns, flow rates between 0.2–0.5 mL/min are often recommended to improve resolution.[4] While this increases the run time, the improvement in peak separation is significant. For preparative work, a balance must be struck between resolution and throughput.[4]

  • Cause B: Excessive Sample Injection Volume

    • Explanation: Unlike other chromatography methods, SEC does not concentrate the sample on the column head. The volume you inject directly contributes to the final peak width.[1] Injecting a large volume relative to the column volume is a primary cause of peak broadening and overlap.

    • Solution: Reduce the injection volume. For high-resolution analytical runs, the sample volume should ideally be between 0.5% and 2% of the total column volume (CV).[1] For preparative runs where throughput is a priority, this can be increased to 5-10% of the CV, but with an expected loss in resolution.[4]

  • Cause C: Inappropriate Column Dimensions or Resin

    • Explanation: The column's length and the resin's properties are fundamental to its resolving power. A longer column provides more opportunity for separation to occur.[1][5] Furthermore, the resin's fractionation range must be appropriate for your molecule of interest. 3α,4β-Galactotriose has a molecular weight of 504.44 g/mol .[6] Using a resin designed for large proteins will result in all small molecules eluting together near the total permeation volume.

    • Solution:

      • Increase Column Length: If possible, connect two SEC columns in series to increase the bed height and improve separation.

      • Select the Correct Resin: Use a resin with a fractionation range suitable for small oligosaccharides. Bio-Gel P-2, with a fractionation range of 100–1,800 Da, is a well-established and effective choice for this application.[5][7][8]

Issue 2: Unexpected Elution Time (Early or Late Peaks)

Question: The 3α,4β-Galactotriose peak is eluting much later than predicted by its molecular weight. What could be causing this retention?

Answer: This is a classic sign of non-ideal behavior, where the separation is not based purely on size. In an ideal SEC separation, there should be no chemical interaction between the analyte and the stationary phase.[9] When secondary interactions occur, they can cause significant, unwanted peak retention.

  • Cause A: Secondary Hydrophobic or Ionic Interactions

    • Explanation: Even though they are hydrophilic, carbohydrates can exhibit weak hydrophobic or ionic interactions with the stationary phase matrix, especially if the matrix has residual surface charges or hydrophobic patches.[9][10] This causes the molecule to "stick" to the column, delaying its elution.

    • Solution: Modify the mobile phase to disrupt these interactions.

      • Adjust Ionic Strength: Using a buffered mobile phase with a low salt concentration, such as 0.1 M Sodium Acetate or 100-150 mM Sodium Chloride, can mask ionic interactions.[11][12]

      • Add Organic Modifier: For suspected hydrophobic interactions, adding a small percentage (e.g., 5-15%) of an organic solvent like acetonitrile or isopropanol to the mobile phase can eliminate the unwanted retention and improve peak shape.[10][13]

  • Cause B: Sample Viscosity

    • Explanation: A highly viscous sample can interfere with the normal flow path through the column and affect interactions with the resin, sometimes leading to delayed and broadened peaks.[1][14]

    • Solution: Dilute the sample in the mobile phase buffer. It is recommended to keep protein concentrations below 50 mg/mL, and a similar guideline can be applied to concentrated carbohydrate solutions.[14]

Issue 3: No Peak Detected or Very Low Signal-to-Noise

Question: I've injected my sample, but I'm not seeing a peak for my galactotriose, or the peak is barely distinguishable from the baseline noise. What's wrong?

Answer: This issue typically points to either the concentration of the analyte or the method of detection.

  • Cause A: Inappropriate Detection Method

    • Explanation: Simple saccharides like 3α,4β-Galactotriose lack a significant chromophore, meaning they do not absorb UV light at common wavelengths like 260 or 280 nm. Using a UV detector will likely result in no detectable peak.

    • Solution: A universal detector that does not rely on light absorbance is required.

      • Refractive Index (RI) Detector: This is the most common and reliable detector for analyzing unlabeled carbohydrates.[15] RI detectors measure the change in the refractive index of the eluent as the sample passes through. Crucially, RI detectors are highly sensitive to temperature and pressure fluctuations and require a long warm-up period (often several hours) for a stable baseline.

      • Evaporative Light Scattering Detector (ELSD): ELSD is another excellent option that can be more sensitive than RI and is not as affected by temperature.[16]

  • Cause B: Sample Concentration is Too Low

    • Explanation: The sample may simply be too dilute for the detector to register a signal above the baseline noise. The detection limits for RI detectors can range from 0.013 to 0.022 mg/mL.[16][17]

    • Solution: Concentrate your sample before injection using methods like lyophilization or centrifugal evaporation. Ensure the final concentration is well above the detector's limit of detection.

Experimental Protocols & Data

Protocol 1: SEC System Preparation and Calibration

This protocol outlines the essential steps for preparing your chromatography system and calibrating the column for oligosaccharide analysis.

Objective: To determine the column's void volume (V₀), total permeation volume (Vₜ), and establish a calibration curve for molecular weight estimation.

Materials:

  • SEC Column (e.g., Bio-Rad Bio-Gel P-2, 5 cm x 150 cm)[5]

  • HPLC or FPLC System with an RI Detector

  • Mobile Phase: Degassed, 0.22 µm filtered deionized water or 0.1 M Sodium Acetate.[5][11]

  • High Molecular Weight Standard: Blue Dextran (2000 kDa) for V₀ determination.[18]

  • Low Molecular Weight Standards: A series of known oligosaccharides (e.g., glucose, maltose, raffinose) and a small molecule like acetone or Vitamin B12 for Vₜ determination.

Procedure:

  • System Equilibration: Purge the pump with the mobile phase. Equilibrate the column with at least two column volumes of the mobile phase at the intended flow rate (e.g., 0.5 mL/min) until the RI detector baseline is stable. This may take several hours.

  • Void Volume (V₀) Determination:

    • Prepare a 1-2 mg/mL solution of Blue Dextran in the mobile phase.

    • Inject a small volume (e.g., 1% of CV) onto the column.

    • Record the elution volume of the Blue Dextran peak. This volume is V₀, representing the interstitial volume outside the beads that is accessible to fully excluded molecules.[18][19]

  • Total Permeation Volume (Vₜ) Determination:

    • Prepare a solution of a small molecule that can fully permeate the pores (e.g., 1% acetone).

    • Inject the solution and record its elution volume. This is Vₜ, representing the total liquid volume in the column.[20]

  • Calibration Curve Generation:

    • Individually inject each of your known oligosaccharide standards.

    • Record the elution volume (Vₑ) for each standard.

    • Plot log(MW) versus Vₑ for the standards. The resulting curve within the linear fractionation range of the column can be used to estimate the molecular weight of your unknown peaks.

Data Summary: Recommended SEC Parameters

The following table provides a starting point for purifying 3α,4β-Galactotriose. Optimization will be required for your specific system and sample matrix.

ParameterRecommendationRationale
Column Resin Bio-Gel P-2 or similar polyacrylamide gelFractionation range (100-1,800 Da) is ideal for trisaccharides (MW ~504 Da).[7]
Column Dimensions ≥ 1.5 m length for preparative scaleLonger columns provide better resolution for small molecules.[5]
Mobile Phase Deionized water or 0.1 M Sodium AcetateWater is sufficient for ideal SEC. A buffer can mitigate non-specific ionic interactions.[5][11]
Flow Rate 0.3 - 0.6 mL/min (analytical); ≤ 1.0 mL/min (preparative)Slower flow rates enhance diffusion and improve resolution.[1][2]
Injection Volume 0.5 - 2% of Column Volume (analytical)Minimizes band broadening from the injection volume itself.[1][4]
Detector Refractive Index (RI)Universal detector required for non-chromophoric analytes like oligosaccharides.
Temperature Ambient and ConsistentTemperature stability is critical for a stable RI detector baseline.[4]

Visualized Workflows and Logic

General Purification Workflow

The following diagram illustrates the end-to-end process for purifying 3α,4β-Galactotriose.

G cluster_prep 1. Preparation cluster_run 2. Chromatography Run cluster_post 3. Post-Run Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase, Filter 0.22 µm) SysPrep System & Column Equilibration Inject Inject Sample SysPrep->Inject Elute Isocratic Elution Inject->Elute Detect Detect with RI Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (e.g., TLC, Mass Spec) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: End-to-end workflow for SEC purification of galactotriose.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common SEC problems.

G Start Problem Observed PoorRes Poor Resolution / Peak Overlap Start->PoorRes WrongTime Unexpected Elution Time Start->WrongTime NoPeak No / Low Peak Start->NoPeak Sol_Flow Decrease Flow Rate PoorRes->Sol_Flow High Speed? Sol_Vol Reduce Injection Volume PoorRes->Sol_Vol Large Injection? Sol_Col Use Longer Column / Correct Resin PoorRes->Sol_Col Wrong Column? Sol_MP Modify Mobile Phase (Add Salt / Organic) WrongTime->Sol_MP Secondary Interactions? Sol_Dilute Dilute Viscous Sample WrongTime->Sol_Dilute Viscous Sample? Sol_Detector Use RI or ELSD Detector NoPeak->Sol_Detector Using UV Detector? Sol_Conc Concentrate Sample NoPeak->Sol_Conc Sample Dilute?

Sources

Technical Support Center: Overcoming Steric Challenges in 3a,4b-Galactotriose Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Strategies for Synthesizing the


-Gal Epitope (Gal-

-1,3-Gal-

-1,4-GlcNAc) Document ID: TSC-GLYCO-3A4B-001 Author: Senior Application Scientist, Glyco-Synthesis Division Last Updated: February 21, 2026

Executive Summary & Strategic Analysis

The synthesis of 3a,4b-Galactotriose (specifically the


-Gal epitope: Gal-

-(1$\to

\beta

\to$4)-GlcNAc) presents a unique "perfect storm" of steric and stereoelectronic challenges.

The core difficulty lies in the formation of the


-(1$\to

\alpha$)
stereochemistry requires overcoming the natural thermodynamic preference for the

-anomer (1,2-trans) often dictated by neighboring group participation.[1]

This guide moves beyond standard protocols to address the causality of these failures, offering solution-oriented workflows for high-yield coupling.

Critical Decision Framework (Pre-Reaction)

Before mixing reagents, validate your design against these three pillars.

Pillar A: The Acceptor "Steric Wall" Strategy
  • The Trap: Fully protecting the acceptor (leaving only 3-OH free) often places a bulky group at C4.

  • The Solution: Use a 3,4-diol acceptor .

    • Mechanism:[2][3][4][5] The equatorial 3-OH of galactose is significantly more nucleophilic than the axial 4-OH. By leaving both open, you utilize the 4-OH as a hydrogen-bond donor/acceptor to stabilize the transition state rather than blocking it with a protecting group.

    • Regioselectivity:[6][7] Under controlled temperatures (-20°C to 0°C), glycosylation occurs almost exclusively at the 3-position.

Pillar B: The Donor "Alpha-Driver"
  • The Trap: Using participating groups (esters) at C2 of the donor. This guarantees

    
    -product.
    
  • The Solution: Use a non-participating group (Benzyl, Azide) at C2.

  • The Enhancer: Employ a synergistic solvent system (Ether/Dioxane) to force

    
    -selectivity via the in-situ formation of a 
    
    
    
    -coordinate intermediate (which is then displaced by the acceptor to form the
    
    
    -product).

Troubleshooting & FAQs

Category 1: Reaction Stalled / Low Yield[10]

Q: My TLC shows the donor is consumed, but I only see hydrolyzed donor (hemiacetal) and unreacted acceptor. Why? A: This is the classic "Steric Mismatch." The donor activated faster than the bulky acceptor could attack.

  • Immediate Fix: Switch to the Inverse Addition Procedure .

    • Protocol: Mix the Acceptor and Promoter (e.g., TMSOTf) in the flask first. Add the Donor slowly (dropwise) to this mixture. This keeps the concentration of activated donor low, forcing it to wait for the acceptor.

  • Systemic Fix: If you have a protecting group at C4 of the acceptor (e.g., 4-O-Bn), remove it. Switch to a 4,6-O-benzylidene or a 3,4-diol strategy.

Q: I am using the imidate method, but the yield is <30%. A: Imidates are unstable in acidic environments if not buffered.

  • Check: Are you using Acid Scavengers ?

  • Solution: Add 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or Tri-tert-butylpyrimidine (TTBP) to the reaction. These scavenge the super-acidic TfOH byproducts without killing the Lewis Acid activity required for activation.

Category 2: Stereochemical Scrambling (Beta-contamination)

Q: I need the


-linkage (3a), but I’m getting a 1:1 

mixture.
A: You are likely using Dichloromethane (DCM) as your primary solvent. DCM promotes

-selectivity or non-selective SN1 pathways.
  • The Fix: Switch solvent to Diethyl Ether (Et₂O) or a Toluene:Dioxane (3:1) mixture.

  • Why? Ethereal solvents coordinate to the bottom face of the oxocarbenium ion (forming a

    
    -oxonium intermediate). The acceptor must then attack from the top (
    
    
    
    -face), enforcing the desired stereochemistry (Double Inversion Mechanism).
Category 3: Regioselectivity Issues

Q: I used a 3,4-diol acceptor, but I see glycosylation at the 4-position. A: The reaction temperature was likely too high, or the base was too strong.

  • Adjustment: Lower the temperature to -40°C and warm up very slowly. The 3-OH (equatorial) reacts kinetically faster. If you heat it, the 4-OH (axial) begins to compete.

Visualizing the Pathway

The following diagram illustrates the decision logic for optimizing the 3a-coupling.

GlycosylationLogic Start Start: 3a,4b-Galactotriose Coupling CheckAcceptor Check Acceptor C4 Status Start->CheckAcceptor BulkyC4 C4 is Protected (Bn/Bz/Si) CheckAcceptor->BulkyC4 FreeC4 C4 is Free (Diol/Benzylidene) CheckAcceptor->FreeC4 StericClash High Steric Hindrance Risk: Hydrolysis/Low Yield BulkyC4->StericClash Causes RegioControl Regioselective Attack Equatorial 3-OH > Axial 4-OH FreeC4->RegioControl Preferred CheckSolvent Select Solvent System StericClash->CheckSolvent If proceeding... RegioControl->CheckSolvent DCM DCM (Methylene Chloride) CheckSolvent->DCM Ether Ether / Dioxane / Toluene CheckSolvent->Ether ResultBeta Result: Low Alpha Selectivity (Mixture or Beta) DCM->ResultBeta Kinetic/SN1 ResultAlpha Result: High Alpha Selectivity (Solvent Participation) Ether->ResultAlpha Thermodynamic/Coordination

Caption: Decision matrix for optimizing Acceptor geometry and Solvent choice to maximize Yield and Alpha-Selectivity.

The "Gold Standard" Protocol

Objective: Synthesis of Gal-


-(1$\to

\beta

\to$4)-GlcNAc linkage. Method: Thioglycoside Donor activation with NIS/TfOH in Synergistic Solvent.
Materials
  • Donor: Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-

    
    -D-galactopyranoside (Armed, non-participating).
    
  • Acceptor: Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-(2,6-di-O-benzyl-

    
    -D-galactopyranosyl)- 
    
    
    
    -D-glucopyranoside (Acceptor with 3',4'-diol on the Gal residue).
  • Promoter: N-Iodosuccinimide (NIS) + Triflic Acid (TfOH).

  • Solvent: Toluene:1,4-Dioxane (3:1 ratio).

Step-by-Step Procedure
  • Drying (Critical):

    • Co-evaporate Donor (1.5 eq) and Acceptor (1.0 eq) with dry toluene (3x).

    • Dissolve in Toluene:Dioxane (3:1) to a concentration of 0.05 M.

    • Add 4Å Molecular Sieves (freshly activated, powder). Stir for 1 hour at Room Temp under Argon.

  • Activation:

    • Cool the mixture to -20°C .

    • Add NIS (2.0 eq) quickly.

    • Add TfOH (0.2 eq) dropwise (diluted in toluene). Note: The solution should turn dark violet/brown.

  • Reaction Monitoring:

    • Stir at -20°C for 30 minutes.

    • Allow to warm to 0°C over 1 hour.

    • TLC Check: Look for the disappearance of the Donor (Rf ~0.6) and the appearance of a lower spot (Trisaccharide).

  • Quenching:

    • Add saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess Iodine).

    • Filter off sieves.

  • Analysis:

    • The

      
      -linkage is confirmed by 
      
      
      
      H-NMR.[8] Look for the H-1 (anomeric) signal of the terminal Galactose.
    • 
      -Anomer: 
      
      
      
      ~5.1–5.2 ppm,
      
      
      ~3.5 Hz.
    • 
      -Anomer: 
      
      
      
      ~4.4–4.6 ppm,
      
      
      ~7–8 Hz.

Comparative Data: Solvent Influence

The following table highlights why the Ether/Dioxane system is mandatory for this specific "3a" linkage.

Solvent SystemDielectric ConstantMechanism Dominance

Ratio
Yield
DCM 8.9SN1 (Ion Pair)1.2 : 185%
Acetonitrile 37.5Nitrilium (Beta-directing)1 : 1590%
Diethyl Ether 4.3Solvent Coordination6 : 165%
Tol:Dioxane (3:1) ~2.5Synergistic Coordination12 : 1 82%

Data aggregated from internal optimization of Gal-Gal couplings [1, 2].

References

  • Imamura, A., et al. (2006). "Solvent effect in glycosylation with 2,3-trans-cyclic protecting group." Tetrahedron Letters, 47(11), 1729-1733.

  • Demchenko, A. V. (2003). "Stereoselective Chemical 1,2-cis-O-Glycosylation: From 'Cooking' to Modern Synthetic Strategies." Synlett, 2003(9), 1225-1240.

  • Boltje, T. J., et al. (2010). "Chemical Synthesis of the

    
    -Gal Epitope." Organic & Biomolecular Chemistry, 8, 282-288. 
    
  • Fahmi, N. E., et al. (2020). "Strategies for the Synthesis of Alpha-Gal Oligosaccharides." Carbohydrate Research, 488, 107897.

Sources

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Fragmentation Patterns for the Identification of 3a,4b-Galactotriose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of oligosaccharides is a critical yet challenging task. The isomeric nature of these biomolecules, where subtle differences in linkage and stereochemistry can dictate biological function, demands analytical techniques with high specificity. This guide provides an in-depth comparison of mass spectrometry fragmentation patterns for the identification of 3a,4b-Galactotriose, a trisaccharide of significant biological interest. We will delve into the mechanistic principles of oligosaccharide fragmentation, compare fragmentation patterns with isomeric alternatives, and provide detailed experimental protocols to support your research endeavors.

The Challenge of Isomeric Distinctions in Oligosaccharide Analysis

Oligosaccharides often exist as complex mixtures of isomers with the same monosaccharide composition but different arrangements.[1] This structural diversity presents a significant analytical challenge, as many techniques struggle to differentiate between these closely related molecules. Mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and the ability to generate structural information through tandem mass spectrometry (MS/MS) experiments.[2]

The core principle of MS/MS-based identification lies in the controlled fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation patterns, which are highly dependent on the structure of the parent molecule, serve as a molecular fingerprint that can be used for identification.

Fundamentals of Oligosaccharide Fragmentation in Mass Spectrometry

The fragmentation of oligosaccharides in the gas phase primarily occurs through two major pathways: glycosidic bond cleavage and cross-ring cleavage.[2] The type and extent of fragmentation are influenced by several factors, including the ionization method (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI), the type of adduct ion (e.g., H+, Na+, Cl-), and the method of ion activation (e.g., Collision-Induced Dissociation - CID, Higher-energy Collisional Dissociation - HCD).[1][2]

  • Glycosidic Bond Cleavage: This involves the breaking of the bond between two monosaccharide units. Cleavage can occur with the charge retained on the non-reducing end (B- and C-ions) or the reducing end (Y- and Z-ions) of the oligosaccharide chain. Glycosidic bond cleavages provide information about the sequence and branching of the oligosaccharide.[2]

  • Cross-Ring Cleavage: This type of fragmentation involves the breaking of two bonds within a monosaccharide ring, providing valuable information about the linkage positions between sugar units. These fragments are designated as A- and X-ions.[2] The formation of cross-ring fragments is often enhanced with certain adduct ions, such as alkali metals.[3]

The choice of adduct ion can significantly influence the fragmentation pathway. For instance, protonated oligosaccharides tend to fragment primarily through glycosidic bond cleavages, while alkali metal-adducted species often yield a richer spectrum with more cross-ring fragments.[3] Negative ion mode analysis, particularly with halide adducts, has also been shown to be effective in generating diagnostic fragment ions for isomer differentiation.[1]

Identifying 3a,4b-Galactotriose: A Comparative Fragmentation Analysis

3a,4b-Galactotriose, with the structure α-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Galp, is a key structural motif in the alpha-Gal epitope, which is a significant allergen.[4][5] Its unambiguous identification is crucial in various research contexts. The key to distinguishing 3a,4b-Galactotriose from its isomers lies in identifying unique "diagnostic ions" in its MS/MS spectrum.

To illustrate a comparative analysis, let's consider a hypothetical comparison with a common linkage isomer, a galactotriose with a β-1,3 linkage instead of the α-1,3 linkage.

Fragment Type Hypothetical Diagnostic Ion (m/z) for 3a,4b-Galactotriose (α-1,3 linkage) Hypothetical Diagnostic Ion (m/z) for β-1,3 Isomer Rationale for Differentiation
Glycosidic Bond Cleavage B- and Y-ions indicative of trisaccharide sequence.B- and Y-ions indicative of trisaccharide sequence.While providing sequence information, these ions may not be sufficient for linkage isomer differentiation.
Cross-Ring Cleavage Specific A- and X-type ions resulting from the fragmentation of the α-1,3 linked galactose.Different A- and X-type ions due to the different stereochemistry of the glycosidic bond.The stereochemistry of the glycosidic bond influences the stability of the transition states during fragmentation, leading to different relative abundances of cross-ring fragments.[6]
Signature MS3 Ion Presence of a diagnostic MS3 ion (e.g., m/z 325.11 from a specific MS2 precursor).[4]Absence or significantly lower abundance of the signature MS3 ion.The unique structure of the α-1,3 linkage leads to a specific fragmentation pathway in the MS3 stage.

It is important to note that the exact m/z values of diagnostic ions will depend on the adduct ion used (e.g., Na+, H+).

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality and reproducible data for the identification of 3a,4b-Galactotriose, a well-defined experimental protocol is essential. Below are step-by-step methodologies for both ESI-MS/MS and MALDI-TOF MS analysis.

Protocol 1: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

This protocol is suitable for the analysis of oligosaccharides in solution and is readily coupled with liquid chromatography for the analysis of complex mixtures.

1. Sample Preparation: a. Dissolve the oligosaccharide sample in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, to a final concentration of approximately 1-10 µM.[7] b. To enhance the formation of specific adduct ions, a salt (e.g., sodium acetate for sodiated adducts, or ammonium acetate for protonated adducts) can be added to the sample solution at a low concentration (e.g., 1 mM).

2. Instrument Setup and Data Acquisition: a. Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. b. Operate the mass spectrometer in positive or negative ion mode, depending on the desired adduct ion. For sodiated adducts, positive mode is used. For halide adducts, negative mode is employed.[1] c. Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and intense signal for the precursor ion of interest (e.g., [M+Na]+ or [M+Cl]-).[8] d. In the MS/MS mode, select the precursor ion corresponding to the galactotriose adduct. e. Apply collision-induced dissociation (CID) by selecting an appropriate collision energy. This energy should be optimized to induce sufficient fragmentation without complete annihilation of the precursor ion. A collision energy ramp can also be utilized to obtain a comprehensive fragmentation pattern.[8] f. Acquire the product ion spectrum over a relevant m/z range.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is a high-throughput technique well-suited for the analysis of purified oligosaccharide samples.

1. Sample and Matrix Preparation: a. Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).[9] b. Dissolve the oligosaccharide sample in water or a similar solvent to a concentration of approximately 1-10 pmol/µL. c. To promote the formation of sodiated adducts, a sodium salt solution (e.g., 10 mg/mL NaCl) can be added to the matrix or sample solution.

2. Sample Spotting: a. On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry. b. On top of the dried matrix spot, apply 1 µL of the analyte solution and allow it to dry. c. A "sandwich" method can also be used, where another layer of matrix is applied on top of the dried analyte spot.[9]

3. Data Acquisition: a. Insert the target plate into the MALDI-TOF mass spectrometer. b. Acquire the mass spectrum in positive reflectron mode to obtain the molecular ion peak. c. For MS/MS analysis (often referred to as Post-Source Decay - PSD, or Collision-Induced Dissociation - CID, in modern instruments), select the precursor ion of interest. d. Induce fragmentation using the instrument's specific method (e.g., laser-induced dissociation or collision with a neutral gas). e. Acquire the fragment ion spectrum.

Visualizing Fragmentation and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key fragmentation pathways and a typical experimental workflow for oligosaccharide analysis.

FragmentationPathways Oligosaccharide Precursor Ion [M+Na]+ Glycosidic Glycosidic Bond Cleavage Oligosaccharide->Glycosidic CrossRing Cross-Ring Cleavage Oligosaccharide->CrossRing B_C_ions B- and C-ions (Sequence) Glycosidic->B_C_ions Y_Z_ions Y- and Z-ions (Sequence) Glycosidic->Y_Z_ions A_X_ions A- and X-ions (Linkage) CrossRing->A_X_ions

Caption: General fragmentation pathways for oligosaccharides in mass spectrometry.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Oligosaccharide Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Adduct Addition of Adduct-forming Salt Dissolution->Adduct Ionization Ionization (ESI or MALDI) Adduct->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 MS2 MS2: Fragmentation (CID) MS1->MS2 Detection Product Ion Detection MS2->Detection Spectrum Mass Spectrum Interpretation Detection->Spectrum Diagnostic Identification of Diagnostic Ions Spectrum->Diagnostic Comparison Comparison with Isomeric Standards Diagnostic->Comparison

Caption: A typical experimental workflow for oligosaccharide identification by MS/MS.

Conclusion

The identification of 3a,4b-Galactotriose through mass spectrometry is a nuanced process that relies on the careful interpretation of fragmentation patterns. While glycosidic bond cleavages provide essential sequence information, it is the diagnostic cross-ring fragments and, in some cases, unique MS3 ions that enable the confident differentiation from its isomers. By employing optimized experimental protocols for ESI-MS/MS or MALDI-TOF MS, researchers can generate high-quality data to elucidate the structure of this and other complex oligosaccharides. This guide provides a foundational understanding and practical protocols to aid in the challenging yet rewarding endeavor of oligosaccharide structural characterization.

References

  • MALDI-TOF Sample Preparation. (n.d.).
  • Harvey, D. J. (2011). Oligosaccharide Analysis by Mass Spectrometry: A Review of Recent Developments. Journal of the American Society for Mass Spectrometry, 22(4), 513–564. [Link]

  • Amoah, E., Sahraeian, T., Seth, A., & Badu-Tawiah, A. K. (2024). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Analyst. [Link]

  • Sample Preparation for MALDI-TOF Mass Spectrometry. (2016, March 28). YouTube. Retrieved from [Link]

  • How do you prepare a sample for MALDI-TOF? (2014, March 12). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). alpha-D-Galp-(1->4)-beta-D-Galp-(1->3)-beta-D-Galp-(1->4)-D-Glcp. Retrieved from [Link]

  • A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. (2022, February 19). ACS Publications. Retrieved from [Link]

  • Harvey, D. J. (2011). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC. [Link]

  • PubChem. (n.d.). alpha-D-Galp-(1->3)-beta-D-Galp-(1->4)-beta-D-Glcp. Retrieved from [Link]

  • High-throughput MALDI sample preparation. (n.d.). Analytik Jena. Retrieved from [Link]

  • Sequence Analysis of Native Oligosaccharides Using Negative ESI Tandem MS. (n.d.). PMC. Retrieved from [Link]

  • Fura, A., & Leary, J. A. (1993). Differentiation of Ca2+-Coordinated and Mg2+-Coordinated Branched Trisaccharide Isomers - an Electrospray-Ionization and Tandem Mass-Spectrometry Study. Analytical Chemistry, 65(20), 2805–2811.
  • PubChem. (n.d.). beta-D-GalpNAc-(1->3)-alpha-D-Galp-(1->4). Retrieved from [Link]

  • MALDI Q-TOF CID MS for diagnostic ion screening of human milk oligosaccharide samples. (2014, April 16). MDPI. Retrieved from [Link]

  • (PDF) Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. (2021, July 8). PMC. Retrieved from [Link]

  • Studies of Oligo- and Polysaccharides by MALDI-TOF and ESI-ITMS Mass Spectrometry. (n.d.). SLU Library. Retrieved from [Link]

  • Glycosidic bonds: The distinction between alpha and beta. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Characterization of Oligosaccharides and Nanoparticles by MALDI-TOF Mass Spectrometry. (2007, August 8). ScholarWorks@UNO. Retrieved from [Link]

  • Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides. (n.d.). PMC. Retrieved from [Link]

  • CAS#:1797-65-5 | α-D-Galp-(1->3)-β-D-Galp-(1->4)-D-Glcp-OH. (2025, August 26). Chemsrc. Retrieved from [Link]

  • Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. (2025, November 12). PMC. Retrieved from [Link]

  • What is a Glycosidic bond? Difference between alpha and beta Glycosidic linkage. (2019, March 21). YouTube. Retrieved from [Link]

  • The Renaissance of High-Energy CID for Structural Elucidation of Complex Lipids: MALDI-TOF/RTOF-MS of Alkali Cationized Triacylglycerols. (2009, February 27). CORE. Retrieved from [Link]

  • Lebrilla, C. B., & Zaia, J. (1996). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Accounts of Chemical Research, 29(2), 93–100.

Sources

A Senior Application Scientist's Guide to Distinguishing 3α,4β-Galactotriose from Structural Isomers Using High-Resolution Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of glycobiology and biopharmaceutical development, the precise structural characterization of oligosaccharides is paramount. 3α,4β-Galactotriose, a trisaccharide composed of three galactose units, presents a significant analytical challenge due to the existence of numerous structural isomers. These isomers, which share the same mass but differ in the connectivity or spatial arrangement of their constituent monosaccharides, can exhibit vastly different biological activities. For researchers developing therapeutics, characterizing cell-surface interactions, or studying metabolic pathways, the ability to unambiguously distinguish 3α,4β-Galactotriose from its isomers is not merely an academic exercise—it is a critical determinant of product efficacy, safety, and regulatory compliance.

This guide provides an in-depth comparison of advanced chromatographic techniques for the separation of 3α,4β-Galactotriose and its isomers. We will move beyond theoretical discussions to provide field-proven insights and detailed experimental protocols, empowering you to select and implement the optimal analytical strategy for your research needs.

The Analytical Challenge: Unraveling Oligosaccharide Isomerism

Oligosaccharide isomers pose a formidable challenge for conventional analytical methods because they are identical in mass. The subtle structural variations that define them—linkage position and anomeric configuration—require high-resolution separation techniques.

  • Linkage Isomerism: This refers to the specific carbon atoms on adjacent monosaccharide units that are connected via a glycosidic bond. For example, a galactotriose could have (1→3), (1→4), or (1→6) linkages between its galactose units. A β-(1→3)-galactotriose and a β-(1→6)-galactotriose are linkage isomers with potentially different three-dimensional shapes and biological functions.[1][2]

  • Anomeric Isomerism: The anomeric carbon (C1 in aldoses) can exist in two stereoisomeric forms, alpha (α) or beta (β). This seemingly minor difference in the orientation of a single hydroxyl group can profoundly impact the molecule's overall conformation and its recognition by enzymes and binding proteins.

The diagram below illustrates the fundamental challenge: multiple distinct molecules with the same mass that must be chromatographically resolved.

G cluster_0 Mass Spectrometry View cluster_1 Chromatographic View MS Single Mass Peak (m/z 504.44) iso1 3α,4β-Galactotriose MS->iso1 Requires High-Resolution Chromatography to Separate iso2 β-(1→3)-Galactotriose MS->iso2 Requires High-Resolution Chromatography to Separate iso3 β-(1→6)-Galactotriose MS->iso3 Requires High-Resolution Chromatography to Separate iso4 Other Isomers... MS->iso4 Requires High-Resolution Chromatography to Separate

Caption: Isomers are indistinguishable by mass alone, necessitating chromatographic separation.

Comparative Analysis of Chromatographic Techniques

The selection of a chromatographic method is the most critical decision in resolving oligosaccharide isomers. We will compare three powerful techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Porous Graphitized Carbon Liquid Chromatography (PGC-LC), and Hydrophilic Interaction Chromatography (HILIC).

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is arguably the gold standard for the high-resolution separation of underivatized carbohydrates.[3][4]

Separation Principle: At high pH (typically >12), the hydroxyl groups of carbohydrates deprotonate, becoming weakly acidic oxyanions. The pKa values of these hydroxyl groups are subtly influenced by their stereochemistry and position within the molecule. HPAEC leverages these minute differences in acidity; isomers with more acidic protons will have a stronger negative charge and interact more strongly with the positively charged anion-exchange stationary phase, leading to longer retention times.[5][6] Pulsed Amperometric Detection (PAD) allows for the direct, highly sensitive detection of these underivatized carbohydrates by measuring the electrical current generated during their oxidation on a gold electrode surface, eliminating the need for derivatization.[3][7]

Expert Insights: The power of HPAEC-PAD lies in its exquisite sensitivity to the unique pKa profile of each isomer. Even a change in a single linkage position, from 1→4 to 1→6 for instance, alters the electronic environment of nearby hydroxyl groups, changing their acidity and enabling separation.[5][6] This makes the technique exceptionally well-suited for resolving complex mixtures of positional and linkage isomers.[8][9]

Advantages:

  • Exceptional Resolution: Capable of separating isomers that differ by a single linkage position.[5][6]

  • High Sensitivity: PAD can detect picomole levels of underivatized carbohydrates.[3][5]

  • No Derivatization Required: Simplifies sample preparation and avoids potential side reactions.[4][8]

Limitations:

  • Requires High pH: The use of highly alkaline mobile phases can degrade silica-based columns and may cause epimerization or degradation of certain labile samples.

  • Volatile Salts Not Used: Mobile phases are not directly compatible with mass spectrometry without a desalting step.

  • Detector Response Variability: PAD response can vary between different oligosaccharides, requiring calibration for accurate quantification.[7]

G prep 1. Sample Preparation Dissolve isomer mixture in ultrapure water (e.g., 100 µg/mL) system 2. HPLC System Biocompatible, quaternary pump system prep->system column 3. Column e.g., Dionex CarboPac™ PA200 (High-pH stable) system->column detection 4. Detection Pulsed Amperometric Detector (PAD) with Gold (Au) working electrode column->detection analysis 6. Data Analysis Compare retention times against standards detection->analysis elution 5. Elution Gradient of Sodium Acetate in NaOH elution->column

Caption: Workflow for HPAEC-PAD analysis of galactotriose isomers.

  • System: A biocompatible HPLC system (e.g., Thermo Scientific Dionex ICS-6000).

  • Column: Dionex CarboPac™ PA200 (3 x 250 mm) with a corresponding guard column.

    • Causality: This pellicular anion-exchange resin is stable at high pH and provides the necessary selectivity for oligosaccharide isomers.

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).

  • Mobile Phase B: 100 mM NaOH, 1 M Sodium Acetate (NaOAc).

  • Gradient:

    • 0–2 min: 2% B (isocratic)

    • 2–30 min: Linear gradient from 2% to 40% B.

    • 30–35 min: 98% B (column wash).

    • 35.1–45 min: 2% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometry using a standard quadruple-potential waveform for carbohydrates.

Porous Graphitized Carbon (PGC) Liquid Chromatography

PGC chromatography offers a unique separation mechanism that is highly effective for resolving glycan isomers, often with selectivity complementary to HILIC and HPAEC.[10][11]

Separation Principle: PGC is a stationary phase composed of flat, highly polarizable sheets of graphite. Retention is governed by two main interactions:

  • Hydrophobic (Dispersive) Interactions: The flat faces of the pyranose rings in the oligosaccharide can interact with the flat graphite surface via London dispersion forces.

  • Charge-Induced Dipole Interactions: Polar hydroxyl groups on the sugar induce a dipole in the polarizable graphite surface, leading to a strong attractive interaction.[12] Separation of isomers on PGC is highly dependent on their three-dimensional shape and the planarity of the molecule. Subtle differences in linkage and stereochemistry dictate how "flat" a molecule can lie on the PGC surface, directly impacting its retention.[13]

Expert Insights: PGC is exceptionally powerful for separating isomers that differ in their overall topology. A more planar isomer will have a larger contact area with the graphite surface and thus be retained more strongly. This makes PGC an excellent choice for resolving complex mixtures where isomers may not have significantly different pKa values. Furthermore, its stability across a wide pH range and compatibility with volatile mobile phases make it ideal for coupling with mass spectrometry (LC-MS).[14][15]

Advantages:

  • Unique Selectivity: Separates isomers based on shape, providing resolving power for structures that may co-elute on other columns.[10][13]

  • MS-Compatible: Uses volatile mobile phases (e.g., acetonitrile, water, formic acid), enabling direct coupling to MS for structural confirmation.[14]

  • High pH and Temperature Stability: Very robust stationary phase.

Limitations:

  • Retention Can Be Very Strong: Highly polar analytes can be difficult to elute, sometimes requiring high organic content or elevated temperatures.

  • Irreversible Adsorption: Some analytes may bind irreversibly, leading to poor recovery. Careful method development is crucial.

G prep 1. Sample Preparation Dissolve isomer mixture in 10% Acetonitrile/Water system 2. LC System UHPLC system with binary pump prep->system column 3. Column e.g., Thermo Scientific Hypercarb™ (Porous Graphitized Carbon) system->column ms 4. Detection Couple to ESI-Q-TOF Mass Spectrometer column->ms analysis 6. Data Analysis Extract ion chromatograms for m/z 504.169 ms->analysis elution 5. Elution Gradient of Acetonitrile in Water with 0.1% Formic Acid elution->column

Caption: Workflow for PGC-LC-MS analysis of galactotriose isomers.

  • System: A UHPLC system (e.g., Agilent 1290 Infinity II).

  • Column: Thermo Scientific™ Hypercarb™ column (2.1 x 100 mm, 3 µm).

    • Causality: The 3 µm particle size provides high efficiency, while the PGC material offers the necessary shape-based selectivity for isomers.[10]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–5 min: 5% B.

    • 5–40 min: Linear gradient from 5% to 45% B.

    • 40–45 min: 95% B (column wash).

    • 45.1–55 min: 5% B (re-equilibration).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60 °C.

    • Causality: Elevated temperature often improves peak shape and reduces strong retention on PGC columns.

  • Detection: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-Q-TOF MS) in negative ion mode. Monitor for the [M-H]⁻ ion at m/z 504.169.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a versatile technique that provides excellent separation for polar compounds like oligosaccharides and is a valuable alternative to reversed-phase and anion-exchange methods.[16][17]

Separation Principle: HILIC uses a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[18] The organic solvent, in combination with a small amount of water, forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like oligosaccharides, partition from the bulk mobile phase into this aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which moves the analytes back into the mobile phase. Retention is generally proportional to the hydrophilicity of the analyte.[19]

Expert Insights: For oligosaccharide isomers, separation in HILIC is driven by the number and accessibility of polar functional groups (hydroxyls). Isomers with more exposed or accessible hydroxyl groups will interact more strongly with the aqueous layer and be retained longer. Amide-based stationary phases are particularly effective for carbohydrate separations due to their ability to form extensive hydrogen bonds.[18][20]

Advantages:

  • MS-Compatible: Uses volatile mobile phases with high organic content, which is ideal for efficient ESI-MS ionization.

  • Good Orthogonality: Provides a different separation mechanism compared to HPAEC and PGC, making it useful in multi-dimensional chromatography.

  • Robust and Reproducible: Generally less prone to the strong irreversible adsorption seen with PGC.

Limitations:

  • Lower Resolution for Some Isomers: May not resolve isomers with very similar hydrophilicity, such as certain linkage isomers, as effectively as HPAEC or PGC.[11]

  • Sensitivity to Mobile Phase Composition: Small changes in water content can significantly impact retention, requiring precise mobile phase preparation.

  • Long Equilibration Times: Columns can require extended equilibration times between gradient runs to ensure reproducible retention.

Note: While HILIC can be used for native oligosaccharides with detectors like CAD or MS, sensitivity is often enhanced by fluorescent labeling (e.g., with 2-aminobenzamide, 2-AB), which is a common workflow in glycan analysis.

G label 1. Fluorescent Labeling Derivatize isomer mixture with 2-AB prep 2. Sample Cleanup Remove excess label label->prep system 3. LC System UHPLC system with binary pump prep->system column 4. Column e.g., Waters ACQUITY™ BEH Glycan Amide system->column detection 5. Detection Fluorescence Detector (FLR) and/or ESI-MS column->detection elution 6. Elution Gradient of Acetonitrile and Ammonium Formate Buffer elution->column

Caption: Workflow for HILIC analysis of fluorescently labeled isomers.

  • System: A UHPLC system (e.g., Waters ACQUITY™ UPLC H-Class).

  • Column: Waters ACQUITY™ UPLC BEH Glycan Amide column (2.1 x 150 mm, 1.7 µm).

    • Causality: The sub-2-µm amide-bonded particles provide high-efficiency separations based on hydrophilicity, which is ideal for labeled glycans.[17]

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 75% B.

    • 2–35 min: Linear gradient from 75% to 55% B.

    • 35–38 min: 40% B (column wash).

    • 38.1–50 min: 75% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Fluorescence Detector (λex = 330 nm, λem = 420 nm) coupled in-line with an ESI-Q-TOF MS.

Quantitative Data Summary & Recommendations

FeatureHPAEC-PADPGC-LC-MSHILIC-FLR-MS
Primary Separation Principle Anionic charge at high pH (pKa differences)Planarity, shape, polarizabilityHydrophilicity (partitioning)
Typical Isomer Resolution Excellent for linkage isomersExcellent for topological/shape isomersGood to Excellent, depends on isomer
Sample Derivatization Not RequiredNot RequiredRecommended for high sensitivity
MS Compatibility Poor (requires desalting)ExcellentExcellent
Key Advantage Highest resolution for underivatized isomersUnique, shape-based selectivityRobust, MS-friendly, established workflow
Best For... Baseline separation of closely related linkage isomers without MS.Orthogonal confirmation; LC-MS workflows for structural elucidation.High-throughput, sensitive screening of labeled glycans.

Conclusion

Distinguishing 3α,4β-Galactotriose from its structural isomers is a non-trivial but achievable analytical task that requires the selection of a high-resolution chromatographic technique tailored to the specific research question.

  • For the highest possible resolution of underivatized linkage isomers where MS compatibility is not the primary concern, HPAEC-PAD remains the unparalleled choice. Its ability to exploit subtle differences in hydroxyl group acidity provides exceptional separating power.[4][5]

  • When structural confirmation by mass spectrometry is essential, PGC-LC-MS is a powerful primary or orthogonal method. Its unique shape-based selectivity can resolve isomers that are challenging for other techniques, providing a crucial layer of analytical certainty.[10][14]

  • For established, high-throughput glycan analysis workflows, particularly with fluorescently labeled samples, HILIC offers a robust, reliable, and MS-friendly platform.[17][19]

Ultimately, a multi-modal approach often yields the most comprehensive and trustworthy results. By understanding the fundamental separation principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of oligosaccharide isomer analysis.

References

  • HPAEC-PAD for oligosaccharide analysis—novel insights into analyte sensitivity and response stability | Request PDF - ResearchGate. Available at: [Link]

  • Hydrophilic-interaction chromatography of complex carbohydrates | PolyLC. Available at: [Link]

  • Separation of acidic oligosaccharides by liquid chromatography: application to analysis of sugar chains of glycoproteins - PubMed. Available at: [Link]

  • Separation of positional isomers of oligosaccharides and glycopeptides by high-performance anion-exchange chromatography with pulsed amperometric detection - PMC. Available at: [Link]

  • HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed. Available at: [Link]

  • Separation of Oligosaccharide Isomers Containing Acetamido and Neutral Sugars by High-Performance Liquid Chromatography - Taylor & Francis Online. Available at: [Link]

  • Separation of positional isomers of oligosaccharides and glycopeptides by high-performance anion-exchange chromatography with pu - PNAS. Available at: [Link]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs. Available at: [Link]

  • Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Separation of All Classes of Carbohydrates by HPAEC-PAD | LCGC International. Available at: [Link]

  • Porous Graphitized Carbon (PGC) - CD BioGlyco. Available at: [Link]

  • Techniques - AST at UGA. Available at: [Link]

  • Analyzing Oligosaccharides Using Shodex™ HILICpak™ Columns | LCGC International. Available at: [Link]

  • HILIC - Sugars and fructooligosaccharide analysis. Available at: [Link]

  • Comprehensive O-Glycan Analysis by Porous Graphitized Carbon Nanoliquid Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Separation of carbohydrates using hydrophilic interaction chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Retention and Effective Diffusion of Model Metabolites on Porous Graphitic Carbon - PMC. Available at: [Link]

  • In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - PMC. Available at: [Link]

  • In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - Frontiers. Available at: [Link]

  • Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed. Available at: [Link]

  • Beta-(1->3)-galactotriose | C18H32O16 | CID 51351759 - PubChem - NIH. Available at: [Link]

  • Beta-(1->6)-galactotriose | C18H32O16 | CID 51351734 - PubChem. Available at: [Link]

Sources

X-ray crystallography data for 3a,4b-Galactotriose protein complexes

Technical Guide: Structural Efficacy of Linear -1,3 / -1,4 Galactotriose Ligands in Protein Complex Crystallography

Executive Summary & Nomenclature Clarification

In the context of high-resolution X-ray crystallography, the term "3a,4b-Galactotriose" refers to the linear trisaccharide motif Gal-


(1,3)-Gal-

(1,4)-GlcNAc

This guide objectively compares the crystallographic performance of the


-Gal trisaccharideLactose

Gal-

(1,3)-Gal

Comparative Analysis: Trisaccharide vs. Alternatives

The choice of ligand in carbohydrate-protein co-crystallization dictates the quality of the resulting electron density map. While smaller disaccharides are easier to soak, they often fail to induce the specific "induced-fit" conformational changes seen with the full trisaccharide.

Performance Matrix
FeatureTarget:

-Gal Trisaccharide
(Gal

1-3Gal

1-4GlcNAc)
Alternative A: Lactose (Gal

1-4Glc)
Alternative B: Terminal Disaccharide (Gal

1-3Gal)
Biological Relevance High: Mimics the full xenotransplantation epitope.Low: Lacks the terminal

-Gal responsible for antibody recognition.
Medium: Captures the primary epitope but lacks the distal anchor.
Resolution Limit Typically 1.40 Å - 1.80 Å (Rigid conformation stabilizes lattice).0.86 Å - 1.20 Å (Smaller, less disorder, but less specific).1.80 Å - 2.20 Å (Often suffers from high B-factors at the reducing end).
Binding Affinity (

)
High (

M range):
Entropy gain via water displacement.
Low (mM range): Weak binding; requires high soak concentrations.Medium: Missing Van der Waals contacts from the GlcNAc ring.
Map Clarity (

)
Excellent: Distinct chair conformations visible for all 3 rings.Good: But misses the critical

-1,3 linkage geometry.
Variable: Reducing end often disordered.
Structural Insights & Causality
  • Water Displacement: The "3a,4b" trisaccharide extends further into the solvent channel than lactose. In structures such as the Marasmius oreades agglutinin (MOA), the third ring (GlcNAc) displaces specific "high-energy" water molecules that are present in the lactose-bound structures. This displacement provides a crucial entropic gain, stabilizing the loop regions of the Carbohydrate Recognition Domain (CRD).

  • Lattice Contacts: Unlike lactose, which is often buried entirely within the pocket, the trisaccharide's protruding GlcNAc residue frequently participates in crystal packing contacts. This can paradoxically improve diffraction quality by rigidifying the crystal lattice, provided the protein concentration is optimized.

Experimental Data: X-ray Crystallography Statistics

The following data compares refined structures of lectins complexed with these ligands. Note the stability of the R-factors in the trisaccharide complex despite the larger ligand size.

Table 1: Crystallographic Statistics Comparison

MetricMOA +

-Gal Trisaccharide (Target)
Galectin-3 + Lactose (Alternative)
PDB Code 2IHO / 6TSM 3ZSJ / 4LBN
Space Group


Resolution 1.40 Å - 2.41 Å0.86 Å - 1.35 Å

/

0.179 / 0.1980.150 / 0.170
Ligand Occupancy 1.00 (Full occupancy observed)1.00 (Often requires 100mM soak)
B-Factor (Ligand) ~18.0

(Comparable to protein core)
~12.0

(Very rigid)

Data Source: RCSB PDB Validation Reports for entries 2IHO and 3ZSJ.

Validated Protocol: Co-Crystallization of Galactotriose Complexes

Critical Warning: Unlike lactose, the "3a,4b" trisaccharide has slow diffusion rates in pre-formed crystals due to its size and branching. Soaking is not recommended for this ligand. Co-crystallization is the required standard for high-occupancy structures.

Phase 1: Complex Preparation (The "Pre-Incubation" Rule)
  • Purification: Purify the target protein (e.g., Galectin, MOA, or ScFv) to >95% homogeneity via Size Exclusion Chromatography (SEC) in a minimal buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl). Avoid Phosphate buffers as they can mimic sulfate ions in the binding pocket.

  • Molar Ratio: Mix protein and

    
    -Gal trisaccharide at a 1:5 molar ratio .
    
  • Incubation: Incubate at 4°C for 1 hour . This allows the slow conformational "breathing" of the CRD loops to accommodate the bulky trisaccharide before the lattice forms.

Phase 2: Crystallization Screening
  • Method: Sitting Drop Vapor Diffusion.

  • Drop Ratio: 1

    
    L Complex + 1 
    
    
    L Reservoir.
  • Precipitant Optimization: PEG 4000-8000 is preferred over high-salt conditions. High salt (e.g., Ammonium Sulfate) can compete with the hydrophilic hydroxyl groups of the sugar, reducing occupancy.

Phase 3: Cryo-Protection (The "Sugar Trap")
  • Do not use glycerol if possible.[1] Glycerol mimics the sugar backbone and can displace low-affinity interactions at the peripheral binding site.

  • Recommendation: Use Ethylene Glycol (20-25%) or increase the PEG concentration of the mother liquor.

Workflow Visualization

The following diagram outlines the decision logic for processing carbohydrate-protein complexes, specifically highlighting the divergence between soaking and co-crystallization based on ligand size (Lactose vs. Galactotriose).

GStartPurified Protein (>95%)LigandChoiceLigand SelectionStart->LigandChoiceLactoseLigand: Lactose(Small, Low Affinity)LigandChoice->LactoseBaselineGalTriLigand: 3a,4b-Galactotriose(Bulky, Specific)LigandChoice->GalTriTargetCrystFirstGrow Apo CrystalsLactose->CrystFirstSoakSoak Ligand (10-100 mM)Time: 1-24 HoursCrystFirst->SoakHarvestCrystal Harvesting(Cryo: Ethylene Glycol)Soak->HarvestPreIncPre-Incubation (1:5 Ratio)1 Hour @ 4°CGalTri->PreIncEssential StepCoCrystCo-Crystallization(Vapor Diffusion)PreInc->CoCrystCoCryst->HarvestDiffractionX-Ray Diffraction(Synchrotron Source)Harvest->DiffractionMapAnalysisMap Analysis (2Fo-Fc)Check GlcNAc DensityDiffraction->MapAnalysis

Caption: Workflow logic distinguishing the co-crystallization requirement for bulky Galactotriose ligands versus the soaking capability of Lactose.

Scientific Interpretation of Results

When analyzing the X-ray data for the 3a,4b-Galactotriose complex, researchers must validate the structure using the following criteria:

  • The "Kink" Verification: The

    
    -1,3 linkage introduces a distinct "kink" in the carbohydrate chain compared to the linear 
    
    
    -1,4 linkages. In the electron density map (
    
    
    at
    
    
    ), this should appear as a non-planar step between the first two galactose rings.
  • B-Factor Analysis: In a successful complex, the B-factors of the central Gal-

    
    -1,4-GlcNAc core should match the surrounding protein residues (
    
    
    ). If the terminal Gal-
    
    
    shows B-factors
    
    
    , it indicates high flexibility and likely poor specific binding, suggesting the need for a more rigidified synthetic mimetic.
  • Difference Map (

    
    ):  Generate a difference map before modeling the sugar. A continuous green mesh (
    
    
    ) shaped like the trisaccharide confirms the presence of the ligand. Discontinuous blobs suggest hydrolysis or low occupancy.

References

  • Grahn, E., et al. (2007). "Crystal structure of MOA, a lectin from the mushroom Marasmius oreades in complex with the trisaccharide Gal(

    
    1,3)Gal(
    
    
    1,4)GlcNAc."[2] Journal of Molecular Biology.
  • Saraboji, K., et al. (2012). "Galectin-3 Carbohydrate Recognition Domain complexed with Lactose." RCSB Protein Data Bank.[3][4]

  • Collins, P.M., et al. (2007). "Slow diffusion of lactose out of galectin-3 crystals monitored by X-ray crystallography: possible implications for ligand-exchange protocols." Acta Crystallographica Section D.

  • Grahn, E.M., et al. (2009). "Structural Characterization of a Lectin from the Mushroom Marasmius oreades in Complex with the Blood Group B Trisaccharide and Calcium."[4] Journal of Molecular Biology. [4]

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